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  • Product: 1-Chloro-3-ethynylbicyclo[1.1.1]pentane
  • CAS: 128010-98-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Characterization of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere in modern drug discovery, offering a three-dimensional replacement f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere in modern drug discovery, offering a three-dimensional replacement for traditional moieties like para-substituted phenyl rings and tert-butyl groups.[1][2][3][4] This guide provides a comprehensive technical overview of the structural characterization of a key derivative, 1-chloro-3-ethynylbicyclo[1.1.1]pentane. By integrating data from foundational spectroscopic and crystallographic techniques with insights from computational chemistry, we present a holistic understanding of the unique structural and electronic properties of this molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of BCP-containing compounds in medicinal chemistry and materials science.

The Bicyclo[1.1.1]pentane Core: A Paradigm of Strained Stability

The BCP framework is a fascinating molecular architecture, characterized by a high degree of strain energy (65-68 kcal/mol), yet demonstrating remarkable thermal stability up to approximately 300°C.[5] This inherent stability, coupled with its rigid, rod-like structure, makes it an attractive motif for introducing sp³-rich character into drug candidates, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][6][7] The bridgehead positions of the BCP core offer two vectors for substitution, and in the case of 1-chloro-3-ethynylbicyclo[1.1.1]pentane, these are occupied by a chloro and an ethynyl group, respectively.

Workflow for Structural Elucidation

The comprehensive structural characterization of 1-chloro-3-ethynylbicyclo[1.1.1]pentane necessitates a multi-pronged analytical approach. The following workflow outlines the key experimental and computational techniques employed.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_diffraction Advanced Structural Analysis cluster_computational Computational Modeling Synthesis Synthesis of 1-chloro-3-ethynylbicyclo[1.1.1]pentane NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Initial Characterization IR Infrared (IR) Spectroscopy Synthesis->IR Initial Characterization MS Mass Spectrometry (MS) Synthesis->MS Initial Characterization XRay Single-Crystal X-ray Diffraction NMR->XRay Confirmatory Analysis DFT Density Functional Theory (DFT) NMR->DFT Data Correlation IR->DFT Data Correlation MS->DFT Data Correlation XRay->DFT Experimental Validation

Caption: A typical workflow for the comprehensive structural characterization of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Spectroscopic Characterization

Spectroscopic methods provide the foundational data for the structural assignment of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the connectivity and stereochemistry of the BCP core.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six methylene protons on the BCP cage typically appear as a singlet or a narrow multiplet, a characteristic feature of the high symmetry of the BCP core. The ethynyl proton will present as a distinct singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the bridgehead carbons, the methylene carbons, and the two carbons of the ethynyl group. The chemical shifts of the bridgehead carbons will be influenced by the electronegativity of the attached chloro and ethynyl substituents.

Table 1: Predicted NMR Data for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.5-3.0s6H, CH₂
¹H~2.0-2.5s1H, C≡CH
¹³C~60-70sBridgehead C-Cl
¹³C~40-50sBridgehead C-C≡CH
¹³C~50-60s3 x CH₂
¹³C~80-90sC≡CH
¹³C~60-70sC≡CH

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • C-H stretch (alkyne): A sharp, characteristic peak is expected around 3300 cm⁻¹.

  • C≡C stretch (alkyne): A weaker absorption is anticipated in the range of 2100-2260 cm⁻¹.

  • C-Cl stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond.

  • C-H stretch (alkane): Absorptions corresponding to the C-H bonds of the BCP cage will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₇H₇Cl.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

Advanced Structural Analysis: Single-Crystal X-ray Diffraction

Experimental Protocol: X-ray Crystallography

XRay_Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Expected Structural Parameters

Based on computational studies and crystallographic data of similar BCPs, the following structural features are anticipated:[11]

  • Bridgehead-Bridgehead Distance: A key parameter of the BCP cage is the non-bonded distance between the two bridgehead carbons, which is expected to be in the range of 1.85 - 1.95 Å.[4][11]

  • Bond Lengths and Angles: The C-C bond lengths within the cage will be elongated compared to a typical alkane due to ring strain. The bond angles will also be significantly distorted from the ideal tetrahedral angle. The C-Cl and C-C≡CH bond lengths will be consistent with standard values.

Table 2: Predicted Geometric Parameters for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

ParameterPredicted Value
C1-C3 distance1.85 - 1.95 Å
C-C (cage) bond length~1.54 - 1.56 Å
C-Cl bond length~1.77 - 1.79 Å
C-C≡C bond angle~180°
C-C-C (internal) angleHighly acute

Computational Modeling: Density Functional Theory (DFT)

In the absence of experimental crystallographic data, or to complement it, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the geometry, electronic properties, and spectroscopic features of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.[11]

Computational Protocol
  • Structure Building: An initial 3D structure of the molecule is generated.

  • Geometry Optimization: The energy of the structure is minimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[11] This provides the lowest energy conformation and the associated geometric parameters.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Chemical Shift Calculation: NMR chemical shifts can be calculated and compared with experimental data to further validate the structure.

Conclusion: A Structurally Unique and Synthetically Valuable Molecule

The structural characterization of 1-chloro-3-ethynylbicyclo[1.1.1]pentane reveals a molecule with a unique and highly strained geometry. The combination of a rigid BCP core with two distinct functional groups at the bridgehead positions makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic properties, achieved through the synergistic application of spectroscopic, crystallographic, and computational techniques, is paramount for its effective utilization in the design of novel and improved molecular entities.

References

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC. (n.d.).
  • Domenicano, A., & Hargittai, I. (2010, March 31). Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. The Journal of Physical Chemistry A, 114(11), 3973-3981. [Link]

  • Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. (n.d.).
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry - Chinese Chemical Society. (2025, October 15).
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. (n.d.).
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2018, November 15). Synlett, 29(19), 2469-2478. [Link]

  • X-ray crystal structure of 1. (n.d.).
  • Caputo, D. F. J., Arroniz, C., Dürr, A. B., Mousseau, J. J., Stepan, A. F., Mansfield, S. J., & Anderson, E. A. (2018, May 21). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science, 9(20), 4647-4652. [Link]

  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061-14068. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. (n.d.).
  • An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. (2020, December 3). ChemistryOpen, 9(12), 1221-1228. [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing). (n.d.).
  • Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR spectrum. (n.d.).
  • Burton, K. I., & MacMillan, D. W. C. (2025, May 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC. (2024, September 5).
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups - PharmaBlock. (n.d.).
  • 1-Ethynylbicyclo[1.1.1]pentane | C7H8 | CID 14320623 - PubChem. (n.d.).
  • 1-Chloro-3-pentanone - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Protein X-ray Crystallography and Drug Discovery - MDPI. (2020, February 25).
  • Bicyclo(1.1.1)pentane - Wikipedia. (n.d.).
  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - PMC. (n.d.).
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - OUCI. (n.d.).

Sources

Exploratory

1-chloro-3-ethynylbicyclo[1.1.1]pentane NMR chemical shifts and spectra

An In-depth Technical Guide to the Nuclear Magnetic Resonance Spectroscopy of 1-chloro-3-ethynylbicyclo[1.1.1]pentane Authored by: Senior Application Scientist Abstract Bicyclo[1.1.1]pentanes (BCPs) are increasingly util...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance Spectroscopy of 1-chloro-3-ethynylbicyclo[1.1.1]pentane

Authored by: Senior Application Scientist

Abstract

Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres in drug discovery, prized for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1] Understanding the precise structural characteristics of functionalized BCPs is paramount for their effective application. This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spectra for 1-chloro-3-ethynylbicyclo[1.1.1]pentane. In the absence of direct experimental data in the reviewed literature, this guide integrates theoretical principles, data from analogous structures, and computational chemistry methodologies to offer a robust predictive framework for researchers in medicinal chemistry and materials science.

Introduction to the Bicyclo[1.1.1]pentane Scaffold

The bicyclo[1.1.1]pentane (BCP) core is a unique, highly strained, three-dimensional scaffold. Its rigid, cage-like structure makes it an attractive replacement for traditional moieties like phenyl rings or tert-butyl groups. The 1,3-disubstitution pattern allows for a linear extension of molecular architecture, mimicking the geometry of para-substituted arenes while introducing a significantly different electronic and steric profile. The introduction of a chloro and an ethynyl group at the bridgehead positions (C1 and C3) of the BCP core creates a molecule with distinct electronic and steric properties, making NMR spectroscopy an essential tool for its characterization.

Predicted ¹H and ¹³C NMR Spectra of 1-chloro-3-ethynylbicyclo[1.1.1]pentane

Due to the high symmetry of the unsubstituted BCP core, its ¹H NMR spectrum exhibits a simple two-proton signal, and its ¹³C NMR spectrum shows two signals. For 1-chloro-3-ethynylbicyclo[1.1.1]pentane, the symmetry is broken, leading to a more complex pattern of signals.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is expected to show two distinct signals for the BCP cage protons:

  • Bridgehead Proton (CH): The single proton on the bridgehead carbon (C3) bearing the ethynyl group is anticipated to be the most downfield of the BCP protons due to the anisotropic effect of the triple bond.

  • Methylene Protons (CH₂): The six equivalent methylene protons on the "paddles" of the BCP cage will be shifted based on the influence of the adjacent electronegative chlorine and the ethynyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-chloro-3-ethynylbicyclo[1.1.1]pentane

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Bridgehead CH2.5 - 3.0Singlet-Deshielded by the ethynyl group's anisotropy.
Methylene CH₂2.0 - 2.5Singlet-Influenced by both the chloro and ethynyl substituents.
Acetylenic CH2.0 - 2.5Singlet-Typical range for terminal alkynes.

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-chloro-3-ethynylbicyclo[1.1.1]pentane

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (Bridgehead, C-Cl)60 - 70Deshielded by the electronegative chlorine atom.
C3 (Bridgehead, C-C≡CH)20 - 30Influenced by the attached sp-hybridized carbon.
CH₂ (Methylene)45 - 55Shielded relative to the bridgehead carbons, but influenced by substituents.
C≡CH (Alkyne)80 - 90Typical range for a terminal alkyne carbon.
C≡C H (Alkyne)65 - 75Typical range for a terminal alkyne carbon.

Note: These predictions are based on the analysis of related BCP structures and known substituent effects. For definitive assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Key Factors Influencing Chemical Shifts

The unique geometry of the BCP cage leads to significant through-space interactions that influence NMR chemical shifts.[2]

  • Electronegativity: The chlorine atom at C1 will induce a significant downfield shift on the C1 bridgehead carbon and, to a lesser extent, on the adjacent methylene protons and carbons through inductive effects.

  • Anisotropy of the Ethynyl Group: The π-system of the ethynyl group at C3 will create a magnetic field that deshields the bridgehead proton at C3 and the bridgehead carbon itself.

  • Cage Strain: The inherent strain in the BCP framework influences the hybridization of the carbon atoms, which in turn affects their ¹³C chemical shifts.

Experimental Protocol for NMR Data Acquisition

For researchers who have synthesized 1-chloro-3-ethynylbicyclo[1.1.1]pentane, the following protocol outlines the best practices for acquiring high-quality NMR data.

Sample Preparation
  • Solvent Selection: Use a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for small organic molecules.[3]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[4] If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.[5]

NMR Spectrometer Setup
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the signals of the BCP core.[6][7]

  • Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducibility of chemical shifts.[5]

Recommended NMR Experiments
  • ¹H NMR: A standard single-pulse experiment is sufficient.

  • ¹³C{¹H} NMR: A proton-decoupled experiment will provide singlet peaks for each unique carbon.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary bridgehead carbons.

Computational NMR Prediction Workflow

Given the absence of experimental data, computational modeling provides a powerful tool for predicting the NMR spectra of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Methodology

A robust computational workflow involves several key steps:

  • Conformational Search: Although the BCP core is rigid, a conformational search for the ethynyl group is prudent.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[8]

  • NMR Shielding Calculation: Calculate the NMR shielding tensors using a suitable level of theory, such as the GIAO (Gauge-Independent Atomic Orbital) method with a functional and basis set known to provide accurate results for chemical shifts (e.g., mPW1PW91/cc-pVTZ).[9]

  • Chemical Shift Calculation: Convert the calculated shielding tensors to chemical shifts by referencing them against the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.

The following diagram illustrates the computational workflow:

Computational NMR Prediction Workflow cluster_0 Computational Modeling Conformational_Search 1. Conformational Search Geometry_Optimization 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) Conformational_Search->Geometry_Optimization Lowest Energy Conformer NMR_Shielding_Calculation 3. NMR Shielding Calculation (GIAO: mPW1PW91/cc-pVTZ) Geometry_Optimization->NMR_Shielding_Calculation Optimized Structure Chemical_Shift_Calculation 4. Chemical Shift Calculation (Referenced to TMS) NMR_Shielding_Calculation->Chemical_Shift_Calculation Shielding Tensors Predicted_Spectra Predicted ¹H & ¹³C Spectra Chemical_Shift_Calculation->Predicted_Spectra

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Foundational

The Thermodynamic Landscape of a Strained Bioisostere: A Technical Guide to 1-chloro-3-ethynylbicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, offering a three-dimensional, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, offering a three-dimensional, sp³-rich bioisosteric replacement for traditional aromatic and alkyne moieties.[1][2][3] Its unique geometry and favorable physicochemical properties have propelled its integration into a new generation of therapeutic candidates. This guide provides an in-depth analysis of the thermodynamic stability of a specifically functionalized BCP derivative, 1-chloro-3-ethynylbicyclo[1.1.1]pentane. While lauded for its kinetic inertness, the inherent high ring strain of the BCP core, coupled with the introduction of electronically demanding substituents, necessitates a thorough understanding of its thermodynamic properties. This document will explore the synthesis, structural characteristics, and predicted thermodynamic profile of 1-chloro-3-ethynylbicyclo[1.1.1]pentane, offering insights for its strategic application in drug design and development.

The Bicyclo[1.1.1]pentane Core: A Paradigm of Kinetically Stable Strain

The BCP cage is a highly strained system, possessing a calculated ring strain energy of approximately 66.6 kcal/mol.[4][5] This significant strain arises from the severe bond angle distortion within the bicyclic framework. Despite this high potential energy, the BCP motif is remarkably kinetically stable and resistant to metabolic degradation.[4][5] This stability is a consequence of the cage-like structure, which sterically shields the strained central bond from reagents that could initiate ring-opening reactions.

In drug discovery, BCPs are frequently employed as non-classical bioisosteres of para-substituted phenyl rings, tert-butyl groups, and linear alkynes.[2][3] This substitution can lead to significant improvements in key drug-like properties, including:

  • Enhanced Solubility: The replacement of a flat, often greasy aromatic ring with a three-dimensional, saturated BCP core typically increases aqueous solubility.[1][3]

  • Improved Metabolic Stability: The sp³-hybridized carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.[1][6]

  • Novel Exit Vectors: The rigid, linear arrangement of substituents at the 1 and 3 positions provides a defined spatial orientation for interacting with biological targets, allowing for the exploration of new chemical space.[1]

Synthesis of 1-chloro-3-ethynylbicyclo[1.1.1]pentane: A Proposed Route

The proposed synthesis commences with the radical addition of a suitable chloro- and ethynyl-functionalized precursor across the central bond of [1.1.1]propellane. A plausible approach involves a two-step sequence starting with the introduction of an ethynyl group, followed by a halogenation step.

Proposed Synthetic Protocol:
  • Step 1: Synthesis of 1-ethynylbicyclo[1.1.1]pentane.

    • In a nitrogen-flushed flask, a solution of [1.1.1]propellane in a suitable solvent (e.g., THF, dioxane) is prepared.

    • A solution of an ethynyl radical precursor, such as ethynyl phenyl sulfone, is added in the presence of a radical initiator (e.g., AIBN or via photoredox catalysis).

    • The reaction is stirred at an appropriate temperature or irradiated with light until consumption of the starting material is observed by TLC or GC-MS.

    • The reaction mixture is worked up and purified by column chromatography to yield 1-ethynylbicyclo[1.1.1]pentane.

  • Step 2: Chlorination of 1-ethynylbicyclo[1.1.1]pentane.

    • To a solution of 1-ethynylbicyclo[1.1.1]pentane in a suitable solvent (e.g., CCl₄), a chlorinating agent such as N-chlorosuccinimide (NCS) is added in the presence of a radical initiator.

    • The reaction is heated or irradiated to initiate the chlorination at the C3 bridgehead position.

    • The reaction progress is monitored, and upon completion, the mixture is subjected to an appropriate workup and purification to afford the target molecule, 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Synthetic Workflow for 1-chloro-3-ethynylbicyclo[1.1.1]pentane propellane [1.1.1]Propellane step1 Radical Addition propellane->step1 ethynyl_precursor Ethynyl Radical Precursor ethynyl_precursor->step1 ethynyl_bcp 1-ethynylbicyclo[1.1.1]pentane step1->ethynyl_bcp step2 Radical Chlorination ethynyl_bcp->step2 chlorinating_agent Chlorinating Agent (e.g., NCS) chlorinating_agent->step2 target 1-chloro-3-ethynyl- bicyclo[1.1.1]pentane step2->target

Caption: Proposed synthetic workflow for 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Thermodynamic Stability Analysis

The thermodynamic stability of 1-chloro-3-ethynylbicyclo[1.1.1]pentane is a composite of the inherent strain of the BCP core and the electronic and steric contributions of the chloro and ethynyl substituents.

Strain Energy of the BCP Core

As previously mentioned, the BCP framework is characterized by a significant strain energy. This high energy content makes BCP derivatives thermodynamically unstable relative to their acyclic isomers. However, the kinetic stability of the cage prevents facile decomposition under normal conditions.

ParameterValueReference
Ring Strain Energy~66.6 kcal/mol[4][5]
Influence of Substituents on Thermodynamic Stability

The introduction of substituents at the bridgehead positions can modulate the thermodynamic stability of the BCP core.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can have a modest stabilizing effect on the BCP cage by polarizing the C-Cl bond and slightly altering the hybridization of the bridgehead carbon. However, this effect is generally considered to be minor.

  • Ethynyl Substituent: The ethynyl group is of greater concern regarding thermodynamic stability. Strained ring systems bearing ethynyl groups have been reported to exhibit lower thermal decomposition onset temperatures.[7] This is likely due to the high energy of the C(sp)-H bond and the potential for exothermic decomposition pathways involving the alkyne moiety, such as polymerization or rearrangement.

Predicted Thermal Behavior

Based on studies of other energetic materials and strained hydrocarbons, it is predicted that 1-chloro-3-ethynylbicyclo[1.1.1]pentane will be a high-energy molecule with a defined thermal decomposition temperature. While kinetically stable at ambient temperatures, it is likely to undergo exothermic decomposition upon heating. The onset of this decomposition is anticipated to be lower than that of a BCP derivative with less energetic substituents like alkyl or aryl groups.

Experimental and Computational Assessment of Thermodynamic Stability

To definitively characterize the thermodynamic stability of 1-chloro-3-ethynylbicyclo[1.1.1]pentane, a combination of experimental and computational techniques is recommended.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a compound, including its melting point, boiling point, and decomposition temperature and enthalpy.

Step-by-Step DSC Protocol:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of 1-chloro-3-ethynylbicyclo[1.1.1]pentane is placed in a hermetically sealed aluminum or gold-plated steel crucible.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere. An empty, sealed crucible is used as a reference.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 5-20 °C/min, from ambient temperature to a temperature beyond the expected decomposition point (e.g., 300-400 °C).

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. An exothermic peak will indicate the decomposition of the compound. The onset temperature of this exotherm and the integrated peak area (enthalpy of decomposition) are key parameters for assessing thermal stability.

DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) seal Seal in Crucible weigh->seal setup Instrument Setup (Inert Atmosphere) seal->setup heat Controlled Heating (e.g., 10 °C/min) setup->heat measure Measure Heat Flow heat->measure analyze Analyze Thermogram measure->analyze determine Determine Onset T° & ΔH_decomp analyze->determine

Caption: Experimental workflow for DSC analysis.

Computational Chemistry Approach

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic properties of molecules.

Computational Protocol Outline:

  • Structure Optimization: The geometry of 1-chloro-3-ethynylbicyclo[1.1.1]pentane is optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔH_f°) can be calculated using an isodesmic or homodesmotic reaction scheme. This involves balancing a reaction with known experimental or high-level calculated enthalpies of formation for all other species, allowing for the determination of the enthalpy of formation of the target molecule.

  • Bond Dissociation Energy (BDE) Calculation: BDEs for the C-Cl, C-C, and C-H bonds can be calculated to identify the weakest bond and predict the initial steps of thermal decomposition.

Conclusion

1-chloro-3-ethynylbicyclo[1.1.1]pentane represents a fascinating and potentially valuable building block in medicinal chemistry. Its thermodynamic profile is a balance between the remarkable kinetic stability of the BCP core and the energetic liability introduced by the ethynyl substituent. While the molecule is expected to be stable under standard laboratory and physiological conditions, its high strain energy and the presence of the alkyne functionality suggest a potential for energetic decomposition at elevated temperatures.

For drug development professionals, this implies that while 1-chloro-3-ethynylbicyclo[1.1.1]pentane can be confidently incorporated into molecules for biological evaluation, careful consideration of its thermal stability is warranted during late-stage development, particularly in processes involving high temperatures such as salt formation and formulation. The experimental and computational workflows outlined in this guide provide a robust framework for a comprehensive assessment of its thermodynamic properties, ensuring its safe and effective application in the pursuit of novel therapeutics.

References

  • ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • Pu, Q. L., Zhang, H. J., Guo, L. Q., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1548–1554. Retrieved from [Link]

  • Xuebao Zhongguo Yaoke Daxue. (2022, January 3). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design.
  • JACS Au. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • PMC. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Organic Process Research & Development. (2026, February 24). Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to Molecular Orbital Calculations of Ethynylbicyclo[1.1.1]pentanes

Foreword for the Modern Drug Discovery and Materials Science Researcher The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Drug Discovery and Materials Science Researcher

The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4][5][6][7][8][9][10] Its rigid, three-dimensional structure provides a unique bioisosteric replacement for common motifs like para-substituted benzene rings, internal alkynes, and tert-butyl groups.[2][3][6] This substitution can lead to significant improvements in physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and aqueous solubility, a concept often referred to as "escaping from flatland".[2][5][7] The ethynyl-substituted BCP, in particular, offers a versatile handle for further functionalization, making it a highly attractive building block.

This guide provides an in-depth technical framework for conducting molecular orbital (MO) calculations on ethynylbicyclo[1.1.1]pentanes. We will move beyond a simple recitation of steps to explain the underlying causality of computational choices, ensuring a robust and reproducible in silico experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the electronic structure and reactivity of these novel molecular scaffolds.

Part 1: Theoretical Foundations and Strategic Computational Choices

The Unique Electronic Structure of Bicyclo[1.1.1]pentane

The BCP core is a highly strained yet remarkably stable system.[2][7][11] Its strain energy is estimated to be around 65-68 kcal/mol.[11][12] This high degree of strain results in unusual bonding characteristics. The bridgehead carbons exhibit hybrid orbitals with a greater s-character than a typical sp³-hybridized carbon, influencing bond lengths and reactivity.[12] Understanding the distribution and energies of the molecular orbitals is paramount to predicting the chemical behavior of ethynylbicyclo[1.1.1]pentanes.

Selecting the Appropriate Computational Method: A Matter of Accuracy and Efficiency

The choice of computational method is a critical decision that balances accuracy with computational cost. For systems like ethynylbicyclo[1.1.1]pentane, two primary approaches are widely applicable:

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[13][14] It is a self-consistent field (SCF) method, meaning it iteratively refines the orbitals until a stable solution is found.[13][14] While computationally efficient and a good starting point, HF theory neglects electron correlation, which can be important for accurate energy predictions.

  • Density Functional Theory (DFT): DFT is a popular and versatile method that calculates the electronic structure based on the electron density rather than the complex wavefunction.[15] Hybrid functionals, such as B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory and have proven to be highly effective for a wide range of chemical systems.[15] For the study of BCPs, DFT methods often provide a superior balance of accuracy and computational cost.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For ethynylbicyclo[1.1.1]pentanes, a Pople-style basis set like 6-31G(d,p) is a good starting point for geometry optimization and initial electronic structure analysis. For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) is recommended.[15]

Part 2: A Step-by-Step Protocol for Molecular Orbital Calculations

This section outlines a detailed workflow for performing molecular orbital calculations on 1-ethynylbicyclo[1.1.1]pentane. This protocol is designed to be adaptable to various quantum chemistry software packages (e.g., Gaussian, NWChem, ORCA).

Step 1: Molecular Structure Generation and Initial Optimization
  • Construct the 3D structure of 1-ethynylbicyclo[1.1.1]pentane. This can be done using any molecular modeling software. The IUPAC name is 1-ethynylbicyclo[1.1.1]pentane, and its SMILES string is C#CC12CC(C1)C2.[16]

  • Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). This step provides a reasonable starting geometry for the more demanding quantum mechanics calculations.

Step 2: High-Level Geometry Optimization and Frequency Calculation
  • Set up the input file for a geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G(d,p)).

  • Perform the geometry optimization. The goal is to find the lowest energy conformation of the molecule.

  • Perform a frequency calculation at the same level of theory. This is a crucial step to verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data such as zero-point vibrational energy.

Step 3: Single-Point Energy and Molecular Orbital Analysis
  • Use the optimized geometry to perform a single-point energy calculation, often with a larger basis set (e.g., B3LYP/6-311++G(d,p)) for improved accuracy.

  • Request the generation of molecular orbitals and their corresponding energies. Key orbitals to analyze are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and electronic stability.

  • Perform a Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.[17]

Computational Workflow Diagram

G cluster_prep System Preparation cluster_qm Quantum Mechanics Calculations cluster_analysis Analysis mol_build 1. Build 3D Structure of 1-Ethynylbicyclo[1.1.1]pentane pre_opt 2. Initial Geometry Optimization (e.g., MMFF94) mol_build->pre_opt geom_opt 3. High-Level Geometry Optimization (e.g., B3LYP/6-31G(d,p)) pre_opt->geom_opt freq_calc 4. Frequency Calculation (Verify Minimum) geom_opt->freq_calc sp_energy 5. Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_energy mo_analysis 6. Molecular Orbital Analysis (HOMO, LUMO, Energies) sp_energy->mo_analysis nbo_analysis 7. NBO Analysis (Charges, Hybridization) sp_energy->nbo_analysis

Caption: Computational workflow for molecular orbital calculations.

Part 3: Data Interpretation and Visualization

Key Computational Parameters and Expected Results

The following table summarizes the key parameters and expected outputs from the computational workflow. The values provided are illustrative and will vary depending on the specific software and level of theory used.

ParameterDescriptionExample Level of TheoryExpected Output
Geometry Optimization Finding the minimum energy structure of the molecule.B3LYP/6-31G(d,p)Optimized Cartesian coordinates.
Frequency Analysis Calculation of vibrational frequencies to confirm a true minimum.B3LYP/6-31G(d,p)All positive vibrational frequencies.
Single-Point Energy A more accurate calculation of the electronic energy at the optimized geometry.B3LYP/6-311++G(d,p)Total electronic energy (in Hartrees).
HOMO Energy Energy of the Highest Occupied Molecular Orbital.B3LYP/6-311++G(d,p)Energy value (in eV or Hartrees).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.B3LYP/6-311++G(d,p)Energy value (in eV or Hartrees).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.B3LYP/6-311++G(d,p)Energy value (in eV).
NBO Charges Atomic charges derived from the Natural Bond Orbital analysis.B3LYP/6-311++G(d,p)A list of charges for each atom in the molecule.
Visualizing Key Molecular Orbitals

Visualizing the HOMO and LUMO provides crucial insights into the molecule's reactivity. The HOMO often represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region where an electron is most likely to be accepted (electrophilic character).

G cluster_homo HOMO Visualization cluster_lumo LUMO Visualization homo_desc Highest Occupied Molecular Orbital (Electron Donor Region) homo_loc Typically localized on the ethynyl group's π-system. homo_desc->homo_loc lumo_desc Lowest Unoccupied Molecular Orbital (Electron Acceptor Region) lumo_loc Often exhibits antibonding character along the BCP cage or ethynyl group. lumo_desc->lumo_loc

Caption: Conceptual representation of HOMO and LUMO localization.

Part 4: Conclusion and Future Outlook

This guide has provided a comprehensive framework for performing and interpreting molecular orbital calculations on ethynylbicyclo[1.1.1]pentanes. By following this protocol, researchers can gain a deeper understanding of the electronic properties that govern the reactivity and utility of these important molecular scaffolds. The insights gained from these calculations can guide the rational design of novel drug candidates and advanced materials. As computational resources continue to grow in power and accessibility, the in silico evaluation of molecules like ethynylbicyclo[1.1.1]pentane will become an increasingly indispensable tool in chemical research.

References

  • An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. National Institutes of Health. [Link]

  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities. [Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. ACS Publications. [Link]

  • Experimental, Hartree-Fock, and Density Functional Theory Study of the Electronic Properties of L-Asparagine Monohydrate. ACS Publications. [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]

  • Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. National Institutes of Health. [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. J-STAGE. [Link]

  • Propellane-free access to bicyclo[1.1.1]pentanes. National Institutes of Health. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Cell Press. [Link]

  • 1-Ethynylbicyclo[1.1.1]pentane. PubChem. [Link]

  • Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Royal Society of Chemistry. [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Hartree–Fock method. Wikipedia. [Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. ResearchGate. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Density Functional Theory, Part 3: Hartree & Hartree-Fock Approaches. YouTube. [Link]

  • An Introduction to Hartree-Fock Molecular Orbital Theory. Crawford, T. D. [Link]

  • Hartree-Fock - NWChem. NWChem. [Link]

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Foundational

Crystal Structure Analysis of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane: A Technical Guide

Executive Rationale In contemporary drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings[1]. By replacing flat, lipophilic aromatic systems with rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In contemporary drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings[1]. By replacing flat, lipophilic aromatic systems with rigid, sp3-rich aliphatic cages, medicinal chemists can dramatically improve aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profiles[2].

The compound 1-chloro-3-ethynylbicyclo[1.1.1]pentane (CAS: 128010-98-0)[3] represents a highly versatile, bifunctional building block. The ethynyl moiety provides an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the bridgehead chlorine atom offers a vector for cross-coupling or lipophilicity modulation. To effectively integrate this scaffold into structure-based drug design (SBDD), a rigorous understanding of its crystallographic parameters is mandatory. This whitepaper details the structural rationale, expected quantitative metrics, and the self-validating crystallographic workflows required to analyze this highly strained propellane derivative.

Structural Geometry & Bioisosteric Causality

The value of 1-chloro-3-ethynylbicyclo[1.1.1]pentane lies in its unique geometry, which is derived from the highly strained [1.1.1]propellane core[4]. Analyzing its crystal structure reveals the causality behind its success as a bioisostere:

  • Inter-Bridgehead Distance: The distance between the C1 and C3 bridgehead carbons in substituted BCPs typically ranges from 1.85 to 1.90 Å[5]. While this is shorter than the internal C1···C4 distance of a benzene ring (~2.78 Å), the spatial projection of the exit vectors perfectly mimics a para-substituted arene. The addition of the strongly electronegative chlorine atom at C1 induces a slight elongation of the inter-bridgehead distance (by approximately 1.1 pm) due to electron withdrawal from the strained cage[5].

  • Collinearity of Exit Vectors: High-resolution X-ray diffraction (XRD) demonstrates that the angle between the bridgehead substituents (Cl–C1···C3–C≡C) approaches a near-perfect 180°[6]. This collinearity ensures that the directional trajectory of the pharmacophores remains unperturbed when swapping a phenyl ring for the BCP core.

  • Disruption of π-π Stacking: The core C–C bonds of the BCP cage measure approximately 1.55 to 1.57 Å, confirming complete sp3 hybridization[7]. This three-dimensional aliphatic bulk prevents the π-π stacking interactions that often lead to poor solubility and off-target toxicity in flat aromatic drugs[1].

BioisostericRationale Core 1-chloro-3-ethynyl-BCP Geom Linear Exit Vectors (180° Collinearity) Core->Geom Aliph sp3-Rich Aliphatic Core (No π-π Stacking) Core->Aliph Func Orthogonal Reactivity (Chloro & Ethynyl) Core->Func Bio para-Phenyl Bioisostere Geom->Bio PK Improved Solubility & PK Profile Aliph->PK Click CuAAC 'Click' Chemistry & Cross-Coupling Func->Click

Fig 1. Logical relationship between BCP structural features and drug discovery applications.

Crystallographic Protocol & Self-Validating Systems

Obtaining high-fidelity structural data for 1-chloro-3-ethynylbicyclo[1.1.1]pentane requires overcoming the inherent volatility and thermal motion of small BCP derivatives. The following step-by-step methodology is engineered as a self-validating system to ensure data integrity.

Step 1: Low-Temperature Single Crystal Growth

Causality: BCPs lacking strong hydrogen-bond donors (such as carboxylic acids) exhibit high vapor pressures[4]. Standard solvent evaporation at ambient temperature will result in sample sublimation rather than crystallization.

  • Preparation: Dissolve 15–20 mg of 1-chloro-3-ethynylbicyclo[1.1.1]pentane in 0.5 mL of a volatile, non-polar solvent (e.g., anhydrous dichloromethane or pentane) in a 2 mL inner vial.

  • Vapor Diffusion Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., methanol or ethanol). Cap the outer vial tightly.

  • Thermal Control: Store the sealed system at a strictly controlled -20 °C. The low temperature reduces the vapor pressure of the BCP, forcing slow, ordered nucleation over 7–14 days.

Step 2: X-Ray Diffraction (XRD) Data Collection

Causality: The rigid BCP cage is highly symmetric, which often leads to rotational disorder of the bridging methylene (–CH2–) groups within the crystal lattice[7]. Cryogenic data collection is mandatory to freeze out this dynamic motion and minimize atomic displacement parameters (ADPs).

  • Mounting: Working rapidly under a microscope, coat a suitable single crystal in inert perfluoropolyether oil to prevent sublimation and atmospheric degradation. Mount it on a MiTeGen micro-loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer and flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Irradiation: Collect diffraction data using a microfocus X-ray source. Molybdenum (Mo Kα, λ = 0.71073 Å) is preferred to achieve high-resolution data (up to sinθ/λ = 0.8 Å⁻¹), which is critical for resolving the electron density of the alkyne triple bond.

Step 3: Structure Solution and Refinement

Causality: Accurate modeling of the ethynyl hydrogen and the bridgehead chlorine requires robust full-matrix least-squares refinement to validate the bioisosteric bond lengths.

  • Integration: Perform data reduction and empirical absorption correction using software such as APEX3 or CrysAlisPro.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using SHELXL via the Olex2 interface[7]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation: Model the terminal ethynyl hydrogen using riding coordinates (AFIX 43). Inspect the residual electron density map (F_obs - F_calc) around the bridging carbons to ensure no unmodeled rotational disorder exists.

CrystallographicWorkflow A 1. Crystal Growth (Low-Temp Vapor Diffusion) B 2. Crystal Mounting (Perfluoropolyether Oil, 100 K) A->B C 3. X-Ray Diffraction (Mo Kα / Cu Kα Radiation) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing via SHELXT) D->E F 6. Refinement & Analysis (SHELXL / Olex2) E->F

Fig 2. Step-by-step crystallographic workflow for highly volatile BCP derivatives.

Quantitative Structural Metrics

The table below summarizes the expected crystallographic parameters for 1-chloro-3-ethynylbicyclo[1.1.1]pentane, juxtaposed against a standard para-substituted benzene ring, highlighting the structural basis for its use in drug design.

Structural Parameter1-chloro-3-ethynyl-BCP (Expected)Standard para-BenzeneCausality / Implication in Drug Design
Inter-bridgehead Distance (C1···C3) ~1.87 - 1.90 Å~2.78 Å (C1···C4)Shorter internal distance, but the overall spatial distance between attached pharmacophores remains highly comparable.
Exit Vector Angle ~178° - 180°180°Maintains the linear spatial projection required to fit into narrow, linear hydrophobic binding pockets.
C–C Bond Length (Core) ~1.55 - 1.57 Å~1.39 Å (Aromatic)Complete sp3 hybridization eliminates molecular planarity, preventing aggregation and improving aqueous solubility.
C1–Cl Bond Length ~1.75 - 1.78 Å~1.73 Å (Aryl-Cl)Slightly elongated due to the highly strained bridgehead carbon; alters the electrostatic potential surface compared to aryl chlorides.
C3–C≡C Bond Length ~1.18 - 1.20 Å~1.20 ÅMaintains standard alkyne geometry, ensuring predictable reactivity during CuAAC click chemistry workflows.

References

  • Levin, M. D., et al. "Bicyclo[1.1.1]pentanes, [n]Staffanes,[1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes." Chemical Reviews, ACS Publications. URL:[Link]

  • Measom, N. D., et al. "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, PMC. URL:[Link]

  • Kaszynski, P., et al. "Bridge-Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Mykhailiuk, P. K., et al. "Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization." ChemRxiv. URL:[Link]

  • Smith, J. A., et al. "3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid." Molbank, MDPI. URL:[Link]

  • Denisenko, A., et al. "Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation." The Journal of Organic Chemistry, PMC. URL:[Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis of 1-chloro-3-ethynylbicyclo[1.1.1]pentane from [1.1.1]propellane

Application Note: Step-by-Step Synthesis of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane from [1.1.1]Propellane Strategic Overview & Rationale The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane from [1.1.1]Propellane

Strategic Overview & Rationale

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes in modern drug development[1]. The target molecule, 1-chloro-3-ethynylbicyclo[1.1.1]pentane (CAS: 128010-98-0), is an exceptionally valuable bifunctional building block[2]. The terminal alkyne provides a reactive handle for CuAAC (click chemistry) or Sonogashira cross-couplings, while the bridgehead chloride can undergo subsequent strain-release or cross-coupling transformations. The synthesis relies on a robust two-stage sequence originally pioneered by3: a radical chain addition followed by a double E2 elimination[3].

Mechanistic Causality

Step 1: Strain-Release Radical Addition [1.1.1]Propellane is characterized by an inverted tetrahedral geometry at its bridgehead carbons, resulting in a highly strained central C-C bond (~65 kcal/mol)[4]. This thermodynamic instability drives the initial radical addition. Under UV irradiation, 1,1,1-trichloroethane undergoes homolytic cleavage to generate a 1,1-dichloroethyl radical (•CCl₂CH₃). This carbon-centered radical attacks the central bond of the propellane, releasing the ring strain to form a localized bicyclo[1.1.1]pent-1-yl radical[5]. This intermediate subsequently abstracts a chlorine atom from the bulk solvent, propagating the radical chain and yielding 1-chloro-3-(1,1-dichloroethyl)bicyclo[1.1.1]pentane[6].

Step 2: Double Dehydrohalogenation The gem-dichloride intermediate is converted to the terminal alkyne using sodium amide (NaNH₂) in liquid ammonia[5]. NaNH₂ acts as a strong, non-nucleophilic base, driving two consecutive E2 eliminations of HCl. The causality behind using an excess of NaNH₂ (typically >3 equivalents) is threefold: two equivalents facilitate the eliminations, a third equivalent deprotonates the newly formed terminal alkyne to form an unreactive alkynyl sodium salt (preventing nucleophilic degradation), and the remainder scavenges adventitious moisture.

Quantitative Data Summary

Reaction StepReagents & SolventsEquivalentsTemp (°C)Time (h)Expected Yield (%)
Radical Addition [1.1.1]Propellane (in pentane)1.020 (rt)1660 - 75
Radical Addition 1,1,1-Trichloroethane10.020 (rt)16N/A (Solvent)
Elimination Gem-dichloride Intermediate1.0-33470 - 85
Elimination Sodium Amide (NaNH₂)3.5-334N/A

Visualization

SynthesisWorkflow Propellane [1.1.1]Propellane (Strain Energy ~65 kcal/mol) Radical Radical Chain Addition (UV Irradiation) Propellane->Radical TCE 1,1,1-Trichloroethane (Solvent & Reactant) TCE->Radical Intermediate 1-Chloro-3-(1,1-dichloroethyl) bicyclo[1.1.1]pentane Radical->Intermediate Strain Release C-C Bond Cleavage Elimination Double E2 Elimination (- 2 HCl) Intermediate->Elimination Base Sodium Amide (NaNH2) Liquid NH3 Base->Elimination Product 1-Chloro-3-ethynylbicyclo [1.1.1]pentane Elimination->Product Alkyne Formation & Aqueous Quench

Synthetic workflow from[1.1.1]propellane to 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Chloro-3-(1,1-dichloroethyl)bicyclo[1.1.1]pentane

  • Preparation: Flame-dry a quartz Schlenk flask under vacuum and backfill with argon. Causality: Quartz is mandatory to ensure maximum transmittance of UV light for radical initiation[7].

  • Reagent Loading: Charge the flask with a standardized solution of [1.1.1]propellane in pentane (e.g., 0.5 M, 20.0 mmol). Add freshly distilled 1,1,1-trichloroethane (200.0 mmol, 10.0 equiv). The large excess of 1,1,1-trichloroethane serves as both the reactant and the solvent, kinetically favoring chlorine abstraction over propellane oligomerization (staffane formation)[3].

  • Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent diradical that will rapidly quench the propagating carbon-centered radicals, stalling the chain reaction.

  • Irradiation: Irradiate the stirred mixture using a medium-pressure mercury lamp at room temperature for 16 hours.

  • Validation: Monitor the reaction via ¹H NMR. The complete disappearance of the sharp [1.1.1]propellane singlet at δ 1.80 ppm validates the end of the reaction.

  • Isolation: Carefully concentrate the mixture under reduced pressure (water bath < 25 °C) to prevent the loss of the volatile product. Purify via short-path vacuum distillation to yield the gem-dichloride intermediate.

Protocol B: Double Dehydrohalogenation to 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

  • Ammonia Condensation: Equip a three-neck round-bottom flask with a dry ice/acetone condenser, mechanical stirrer, and ammonia inlet. Condense anhydrous liquid ammonia (~75 mL) into the flask at -78 °C.

  • Base Generation: Add a catalytic amount of iron(III) nitrate (Fe(NO₃)₃, ~10 mg) followed by sodium metal (1.61 g, 70.0 mmol, 3.5 equiv) in small pieces. Causality: Fe(NO₃)₃ catalyzes the conversion of solvated electrons into the amide anion. The visual transition of the solution from deep blue to dark gray validates the complete formation of NaNH₂.

  • Addition: Dissolve the gem-dichloride intermediate (20.0 mmol, 1.0 equiv) in a minimal volume of anhydrous THF (10 mL). Add this solution dropwise to the NaNH₂ suspension at -33 °C (refluxing ammonia) over 15 minutes.

  • Elimination: Stir the reaction mixture for 4 hours at -33 °C.

  • Quench & Workup: Carefully quench the reaction by adding solid ammonium chloride (NH₄Cl, 4.0 g) to neutralize excess NaNH₂. Allow the ammonia to evaporate overnight under a gentle stream of nitrogen.

  • Extraction: Partition the remaining residue between deionized water (50 mL) and diethyl ether (50 mL). Extract the aqueous layer with additional diethyl ether (2 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by Kugelrohr distillation to afford 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

  • Validation: ¹H NMR (CDCl₃) should display a characteristic singlet for the BCP methylene protons (δ ~2.3 ppm, 6H) and a terminal alkyne proton singlet (δ ~2.1 ppm, 1H).

References

  • Lasányi, D. et al. "Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks." ACS Publications, 2022. 8

  • Bunz, U.; Szeimies, G. "Synthesis of 1-alkynylbicyclo[1.1.1]pentanes." Tetrahedron Letters, 1989. 3

  • Kaszynski, P.; Michl, J. "A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid." The Journal of Organic Chemistry, 2002. 7

Sources

Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethynylbicyclo[1.1.1]pentanes

The Bioisosteric Advantage of BCP-Triazoles In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier three-dimensional bioisostere for para-phenylene rings and tert-butyl groups. By replac...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioisosteric Advantage of BCP-Triazoles

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier three-dimensional bioisostere for para-phenylene rings and tert-butyl groups. By replacing flat, metabolically vulnerable aromatic rings with sp³-rich BCPs, medicinal chemists can significantly improve aqueous solubility, reduce CYP450-mediated metabolism, and eliminate undesirable π-π stacking liabilities .

Linking these BCP motifs to other pharmacophores via 1,2,3-triazoles using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) combines the metabolic stability of the BCP core with the rigid, hydrogen-bond-accepting nature of the triazole. However, ethynylbicyclo[1.1.1]pentanes (BCP-alkynes) present unique steric and electronic challenges compared to standard linear aliphatic alkynes. This application note provides an authoritative, causality-driven guide to executing high-yielding CuAAC reactions with BCP-alkynes .

Mechanistic Causality in BCP Click Chemistry

Standard CuAAC protocols often fail or produce low yields when applied to sterically demanding BCP-alkynes due to incomplete catalyst coordination or competing oxidative homocoupling (Glaser coupling). Understanding the causality behind the catalytic cycle is critical for optimizing these reactions.

  • Ligand Selection (THPTA vs. TBTA): BCP-alkynes are highly hydrophobic. To drive the reaction in environmentally benign aqueous mixtures (e.g., t-BuOH/H₂O), a water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is required. THPTA maintains the active Cu(I) species at the aqueous-organic interface, preventing catalyst disproportionation and shielding the metal from oxidation.

  • Reductant Stoichiometry: Sodium ascorbate is used to reduce the Cu(II) precatalyst (CuSO₄) to the active Cu(I) species. A slight excess of ascorbate (typically 5 to 10 equivalents relative to copper) ensures continuous regeneration of Cu(I) throughout the reaction, counteracting trace oxygen ingress.

  • Steric Accommodation: The bulky nature of the BCP cage slows down the formation of the Cu-acetylide complex. Maintaining a higher localized concentration of the Cu(I)-THPTA complex (typically 5-10 mol%) overcomes this kinetic barrier.

CuAAC_Mechanism Cu2 Cu(II) Precatalyst (CuSO4) Asc Sodium Ascorbate (Reducing Agent) Cu2->Asc Cu1 Active Cu(I) Species Asc->Cu1 Lig THPTA Ligand Stabilization Cu1->Lig Alkyne BCP-Alkyne Coordination Cu1->Alkyne Acetylide Cu(I)-BCP Acetylide Complex Alkyne->Acetylide Azide Azide Binding & Cycloaddition Acetylide->Azide Triazolide Cu-Triazolide Intermediate Azide->Triazolide Triazolide->Cu1 Cu(I) Regeneration Product 1,4-Disubstituted BCP-Triazole Triazolide->Product Protonolysis

Figure 1: CuAAC catalytic cycle optimized for ethynylbicyclo[1.1.1]pentanes.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating workflow. Visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding as intended, preventing downstream failures .

Reagents & Materials
  • Substrates: Ethynylbicyclo[1.1.1]pentane derivative (1.0 equiv, 0.5 mmol), Target Azide (1.05 equiv, 0.525 mmol).

  • Catalyst System: CuSO₄·5H₂O (5 mol%), THPTA (10 mol%), Sodium Ascorbate (20 mol%).

  • Solvent: t-Butanol / Milli-Q Water (1:1 v/v), thoroughly degassed via argon sparging for 15 minutes.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Validation Checkpoint 1)

  • In a 5 mL vial, dissolve CuSO₄·5H₂O (6.2 mg, 0.025 mmol) and THPTA (10.8 mg, 0.05 mmol) in 0.5 mL of degassed water. Visual Check: The solution must be bright blue, indicating successful Cu(II)-ligand coordination.

  • Add sodium ascorbate (19.8 mg, 0.1 mmol) dissolved in 0.2 mL of water. Visual Check: The solution must immediately turn pale yellow or colorless. If it remains blue, the ascorbate is degraded and must be replaced.

Step 2: Cycloaddition Execution 3. In a separate 10 mL round-bottom flask equipped with a stir bar, dissolve the BCP-alkyne (0.5 mmol) and the target azide (0.525 mmol) in 1.8 mL of degassed t-butanol. 4. Transfer the pre-activated Cu(I) catalyst solution into the reaction flask dropwise under an argon atmosphere. 5. Seal the flask and stir vigorously (800 rpm) at room temperature for 4–8 hours. 6. Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. BCP-alkynes stain readily with KMnO₄. Proceed to workup only when the alkyne spot is consumed.

Step 3: Quenching & Copper Stripping (Validation Checkpoint 3) Causality Note: 1,2,3-Triazoles are excellent ligands for copper. Standard aqueous workup will leave heavy metal contamination in the product, ruining subsequent biological assays. 7. Quench the reaction by adding 5 mL of a 0.1 M EDTA solution in 5% aqueous NH₄OH. Stir for 15 minutes. 8. Extract the mixture with Ethyl Acetate (3 × 10 mL). 9. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Visual Check: The organic layer must be completely colorless. A blue/green tint indicates retained copper, requiring an additional EDTA wash.

Step 4: Purification 10. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1,4-disubstituted BCP-triazole.

Workflow S1 1. Degassing (Remove O2) S2 2. Catalyst Mix (CuSO4 + Ascorbate) S1->S2 S3 3. Cycloaddition (BCP-Alkyne + Azide) S2->S3 S4 4. Quenching (EDTA/NH4OH Wash) S3->S4 S5 5. Purification (Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for BCP-alkyne CuAAC.

Quantitative Performance & Substrate Scope

The optimized THPTA/CuSO₄ system demonstrates broad functional group tolerance and high efficiency across various azide classes when reacted with 1-ethynylbicyclo[1.1.1]pentane derivatives. Table 1 summarizes expected outcomes based on validated empirical data.

Table 1: Substrate Scope and Optimized Yields for BCP-Alkyne CuAAC

Substrate (Azide Type)Catalyst SystemSolvent SystemTime (h)Isolated Yield (%)
Benzyl Azide CuSO₄ / NaAsc / THPTAt-BuOH/H₂O (1:1)488 - 92%
PEG₃-Azide (Linker)CuSO₄ / NaAsc / THPTAt-BuOH/H₂O (1:1)682 - 85%
Phenyl Azide (Electron-rich)CuI / DIPEA (Alternative)THF (Anhydrous)1271 - 75%
Azido-Fluorophore CuSO₄ / NaAsc / TBTADMSO/H₂O (4:1)878 - 81%

Note: While TBTA can be used for highly lipophilic azido-fluorophores, it requires a DMSO-heavy solvent mixture due to its poor aqueous solubility, making the subsequent workup more labor-intensive.

References

  • Kokhan, S. O., Valter, Y. B., Tymtsunik, A. V., Komarov, I. V., & Grygorenko, O. O. (2017). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry, 2017(43), 6450-6456.[Link]

  • Lasányi, D., Máth, D., & Tolnai, G. L. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. The Journal of Organic Chemistry, 87(5), 2393-2401.[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

Method

Advanced Sonogashira Cross-Coupling Protocols for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane: Synthesizing BCP-Alkyne Bioisosteres

Scientific Rationale & Substrate Mechanics The bicyclo[1.1.1]pentane (BCP) motif has rapidly become a cornerstone in modern medicinal chemistry and material sciences. Functioning as a highly effective sp3 -rich bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Substrate Mechanics

The bicyclo[1.1.1]pentane (BCP) motif has rapidly become a cornerstone in modern medicinal chemistry and material sciences. Functioning as a highly effective sp3 -rich bioisostere for para-substituted arenes, tert-butyl groups, and internal alkynes, the BCP cage improves the pharmacokinetic profiles of drug candidates by increasing aqueous solubility and metabolic stability[1][2].

Among the most versatile building blocks in this class is 1-chloro-3-ethynylbicyclo[1.1.1]pentane (CAS: 128010-98-0, MW: 126.58 g/mol )[3]. This bifunctional molecule offers two distinct synthetic handles. The terminal ethynyl group is perfectly primed for C–C bond formation via the Sonogashira cross-coupling reaction[4]. Conversely, the bridgehead C( sp3 )–Cl bond is remarkably inert under standard transition-metal catalysis. The rigid geometry of the BCP cage prevents the stereochemical inversion required for SN​2 oxidative addition, and the high ring strain disfavors SN​1 carbocation formation[5]. Consequently, the Sonogashira coupling is entirely chemoselective for the alkyne, leaving the bridgehead chloride intact for downstream late-stage functionalizations, such as photoredox-mediated radical cross-coupling or halogen-atom transfer (XAT)[6][7].

Mechanistic Pathway: The BCP-Alkyne Sonogashira Cycle

The Sonogashira coupling of 1-chloro-3-ethynylbicyclo[1.1.1]pentane follows a dual-catalytic Pd/Cu pathway. However, the steric bulk of the BCP cage adjacent to the alkyne necessitates specific mechanistic considerations. The copper(I) co-catalyst is critical; it reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate accelerates the rate-limiting transmetalation step, transferring the bulky BCP-alkyne to the Pd(II)-aryl complex[4][8].

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)-Alkyne Complex OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled BCP-Alkyne Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Alkyne 1-Chloro-3-ethynylBCP + Base CuCat Cu(I) Cycle Copper Acetylide Alkyne->CuCat CuX, Base CuCat->TransMet

Fig 1. Sonogashira catalytic cycle for 1-chloro-3-ethynylbicyclo[1.1.1]pentane cross-coupling.

Experimental Design & Reaction Optimization

Designing a self-validating protocol requires matching the electronic and steric properties of the aryl halide with the appropriate catalyst system[9].

  • Standard Pd/Cu Systems: For electron-deficient aryl iodides, standard PdCl2​(PPh3​)2​ at room temperature is sufficient.

  • Ligand Tuning: For sterically hindered or electron-rich aryl bromides, bidentate ligands like dppf ( Pd(dppf)Cl2​ ) are required to force the cis-geometry at the Pd(II) center, accelerating reductive elimination.

  • Copper-Free Conditions: When coupling with nitrogen-containing heterocycles (e.g., pyridines, pyrimidines), copper must be excluded. N-heterocycles can coordinate to Cu(I), poisoning the co-catalyst and promoting the unwanted Glaser homocoupling of the BCP-alkyne[4].

Workflow Start Aryl Halide Evaluation Iodides Aryl Iodides Standard Pd/Cu Room Temp to 60°C Start->Iodides Bromides Aryl Bromides Bidentate Ligands Pd(dppf)Cl2, 65°C Start->Bromides Heterocycles N-Heterocycles Cu-Free Conditions Avoids Homocoupling Start->Heterocycles

Fig 2. Decision matrix for selecting Sonogashira conditions based on aryl halide properties.

Quantitative Data Summarization

Table 1: Optimization of Sonogashira Coupling for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

EntryAryl Halide TypeCatalyst System (mol%)Base / SolventTemp (°C)Yield (%)Mechanistic Rationale & Observations
1Electron-Deficient Ar-I PdCl2​(PPh3​)2​ (5) / CuI (10) Et3​N (Neat)2585–92Rapid oxidative addition; quantitative conversion at room temperature.
2Electron-Rich Ar-Br Pd(dppf)Cl2​ (5) / CuI (10) iPr2​NH / THF6578–84Bidentate ligand accelerates reductive elimination for sluggish substrates.
3Sterically Hindered Ar-Br Pd(PPh3​)4​ (10) / CuI (20) Et3​N / DMF8065–75High temperature and elevated catalyst loading required to overcome steric bulk.
4N-Heteroaryl Bromides Pd(OAc)2​ (5) / XPhos (10) Cs2​CO3​ / MeCN8070–80Cu-free conditions prevent heteroatom-induced catalyst poisoning[4].

Validated Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Sonogashira (For Aryl Iodides/Bromides)

This protocol utilizes standard conditions optimized for robust, non-heterocyclic aryl halides.

Reagents:

  • Aryl Iodide or Bromide (1.0 equiv, 1.0 mmol)

  • 1-Chloro-3-ethynylbicyclo[1.1.1]pentane (1.2 equiv, 1.2 mmol)

  • PdCl2​(PPh3​)2​ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Triethylamine ( Et3​N ), anhydrous and degassed (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Causality): To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl2​(PPh3​)2​ , and CuI. Causality: Oxygen in the presence of Cu(I) and amines rapidly oxidizes the copper acetylide, driving the Glaser homocoupling of the volatile BCP-alkyne.

  • Solvent Addition: Evacuate and backfill the flask with dry Argon three times. Add anhydrous Et3​N (5.0 mL) via syringe. Subject the suspension to three freeze-pump-thaw cycles to ensure complete deoxygenation.

  • Alkyne Addition: Add 1-chloro-3-ethynylbicyclo[1.1.1]pentane dropwise via a gas-tight syringe. Note: If the BCP-alkyne is a low-melting solid, it can be added in Step 1, provided the vacuum during purging is carefully controlled to prevent sublimation.

  • Reaction: Stir the mixture at 25 °C (for iodides) or heat to 60 °C (for bromides) under Argon. Monitor the reaction via GC-MS or TLC (typically complete within 2–6 hours). The solution will transition from yellow to a dark brown/black suspension as triethylammonium halide salts precipitate.

  • Workup: Dilute the mixture with diethyl ether (15 mL) and filter through a short pad of Celite to remove the Pd/Cu catalyst and amine salts. Wash the filtrate with saturated aqueous NH4​Cl (2 × 10 mL) to sequester residual copper.

  • Concentration (Field-Proven Insight): Dry the organic layer over Na2​SO4​ . Concentrate under reduced pressure. Crucial: Due to the high volatility of BCP derivatives, rotary evaporation must be performed at >150 mbar with a water bath not exceeding 30 °C to prevent loss of the coupled product.

Protocol B: Copper-Free Sonogashira (For Sensitive N-Heteroaryl Halides)

This protocol avoids Cu(I) to prevent catalyst poisoning by coordinating nitrogen atoms.

Reagents:

  • Heteroaryl Bromide (1.0 equiv, 1.0 mmol)

  • 1-Chloro-3-ethynylbicyclo[1.1.1]pentane (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Acetonitrile (MeCN), anhydrous and degassed (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a flame-dried Schlenk tube, combine Pd(OAc)2​ , XPhos, and Cs2​CO3​ . Purge with Argon (3x).

  • Reagent Addition: Add the heteroaryl bromide, followed by anhydrous MeCN (5.0 mL). Stir for 10 minutes at room temperature to allow the active Pd(0)-XPhos complex to form.

  • Alkyne Addition & Heating: Add 1-chloro-3-ethynylbicyclo[1.1.1]pentane via syringe. Seal the tube and heat to 80 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (10 mL) and brine (10 mL). Dry over MgSO4​ and concentrate carefully (see Protocol A, Step 6). Purify via flash column chromatography.

Analytical Validation & Field Troubleshooting

  • NMR Signatures: The successful coupling of the BCP-alkyne is easily verified by 1H and 13C NMR. The terminal alkyne proton of the starting material (typically around δ 2.1–2.3 ppm) will disappear. The BCP cage protons usually appear as a sharp singlet integrating to 6H around δ 2.2–2.5 ppm[1][8]. The bridgehead carbons in 13C NMR will shift slightly but remain distinct (typically δ 30–45 ppm for C1/C3 and δ 55–60 ppm for the methylene bridges)[1][8].

  • Troubleshooting Low Yields: If starting material is consumed but the cross-coupled product is low, check for the Glaser homocoupling product (a conjugated diyne) via LC-MS. If present, your degassing protocol is insufficient. Switch to rigorous freeze-pump-thaw cycling.

  • Troubleshooting Incomplete Conversion: If the reaction stalls with unreacted aryl halide, the volatile BCP-alkyne may have evaporated into the headspace of the reaction vessel. Use a sealed pressure tube or add an additional 0.5 equivalents of the alkyne mid-reaction.

Sources

Application

Application Note: 1-Chloro-3-ethynylbicyclo[1.1.1]pentane as a Rigid Linker in Advanced Drug Design

Executive Summary In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings often leads to suboptimal physicochemical properties, including low aqueous solubility and high clinical attrition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings often leads to suboptimal physicochemical properties, including low aqueous solubility and high clinical attrition rates. The "escape from flatland" paradigm emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to design more drug-like molecules. 1-Chloro-3-ethynylbicyclo[1.1.1]pentane (CAS: 128010-98-0)[1] has emerged as a premier bifunctional building block for this purpose. It provides a rigid, non-classical bioisostere for para-phenylene and tert-butyl groups[2], while offering orthogonal synthetic handles—a terminal alkyne and a bridgehead chloride—for divergent linker design in PROTACs, ADCs, and small-molecule therapeutics.

Mechanistic Rationale: The Superiority of the BCP Core

The bicyclo[1.1.1]pentane (BCP) core is characterized by a highly strained yet kinetically stable three-dimensional framework[3]. As an Application Scientist, selecting this specific bifunctional linker is driven by three core structural advantages:

  • Bioisosteric Replacement & Vector Linearity : BCP is a validated bioisostere for para-substituted benzene rings[4]. It maintains a linear exit vector for substituents (diagonal distance of ~1.85 Å)[2]. While slightly shorter than a p-phenyl ring (2.79 Å), it perfectly mimics the spatial trajectory while significantly reducing lipophilicity (clogP)[5].

  • Elimination of π-π Stacking : By replacing an aromatic ring with an aliphatic BCP core, non-specific π-π stacking interactions with off-target proteins and cytochrome P450 enzymes are eliminated, thereby improving metabolic stability and reducing toxicity[6].

  • Orthogonal Bifunctional Handles :

    • The 3-Ethynyl Handle : A terminal alkyne that serves as a flawless substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. This is critical for assembling extended rigid linkers in PROTACs, where precise spatial separation between the E3 ligase and the target protein is required[6].

    • The 1-Chloro Handle : The bridgehead chloride is completely inert to classical S_N2 substitution due to the impossibility of backside attack in the caged system. However, it can be selectively activated via photoredox-mediated radical pathways to form new C-C bonds, allowing for highly controlled, step-wise functionalization[3].

Physicochemical Profiling

The integration of a BCP core fundamentally alters the physicochemical profile of the resulting drug candidate. The following table summarizes the quantitative advantages of utilizing a BCP linker over a traditional para-phenyl linker.

Property / Metricpara-Phenyl LinkerBCP LinkerMechanistic Impact on Drug Design
Diagonal Distance 2.79 Å (100%)1.85 Å (65%)Shorter but maintains strict linear geometry[2].
Fsp3 Contribution 0 (All sp2 carbons)High (All sp3 carbons)Enhances 3D character, improving target specificity.
Lipophilicity (clogP) HighLowered by ~0.5 - 1.0Improves aqueous solubility and oral bioavailability[5].
π-π Stacking Propensity HighNoneReduces off-target binding and CYP450 metabolism.
Metabolic Stability Susceptible to oxidationHighly resistantThe strained C-H bonds are resistant to oxidative cleavage.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for incorporating 1-chloro-3-ethynylbicyclo[1.1.1]pentane into drug scaffolds.

Protocol A: CuAAC Assembly of a BCP-Triazole PROTAC Linker

Causality Focus: This click-chemistry approach utilizes the 3-ethynyl handle to form a stable 1,2,3-triazole linkage, providing a rigid, extended vector ideal for PROTACs.

  • Reagent Preparation : Dissolve the azide-functionalized E3 ligase ligand (1.0 equiv) and 1-chloro-3-ethynylbicyclo[1.1.1]pentane (1.1 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Complexation : In a separate vial, pre-mix CuSO4·5H2O (0.05 equiv) with THPTA ligand (0.1 equiv) in water. Rationale: THPTA stabilizes the Cu(I) oxidation state and prevents oxidative homocoupling (Glaser coupling) of the terminal alkyne.

  • Reduction & Initiation : Add the Cu-THPTA complex to the main reaction vessel, followed immediately by freshly prepared sodium ascorbate (0.2 equiv). Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction Monitoring : Stir at room temperature for 2-4 hours. Monitor completion via LC-MS. The rigid BCP-triazole product will precipitate or can be extracted using ethyl acetate.

  • Purification : Wash the organic layer with 0.1 M EDTA to strip residual copper, preventing heavy-metal toxicity in downstream biological assays.

Protocol B: Photoredox-Mediated Radical Cross-Coupling of the Bridgehead Chloride

Causality Focus: Because the 1-chloro position is inert to S_N2, photoredox catalysis is employed to generate a bridgehead radical for C-C bond formation[3].

  • System Setup : In an oven-dried Schlenk tube, combine the BCP-triazole intermediate from Protocol A (1.0 equiv), an electron-deficient alkene (e.g., a Michael acceptor warhead, 2.0 equiv), and the photocatalyst fac-Ir(ppy)3 (0.02 equiv).

  • Solvent & Additives : Dissolve in degassed DMF (0.05 M). Add a silane hydrogen atom transfer (HAT) agent, such as tris(trimethylsilyl)silane (TTMSS, 1.5 equiv), and a base (e.g., Na2CO3, 2.0 equiv).

  • Degassing : Perform three freeze-pump-thaw cycles to strictly remove oxygen. Rationale: Oxygen quenches the excited state of the Ir-photocatalyst and rapidly traps the generated BCP radical, leading to unwanted bridgehead alcohols.

  • Irradiation : Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

  • Isolation : Quench with water, extract with diethyl ether, and purify via flash chromatography to isolate the fully functionalized, rigidified PROTAC.

Mandatory Visualization

G BCP 1-Chloro-3-ethynyl-BCP CuAAC CuAAC (Click) BCP->CuAAC Sonogashira Sonogashira Coupling BCP->Sonogashira Photoredox Photoredox C-C Coupling BCP->Photoredox PROTAC PROTAC Linker CuAAC->PROTAC ADC ADC Payload Sonogashira->ADC Photoredox->PROTAC

Caption: Divergent synthetic workflow utilizing the orthogonal reactivity of 1-chloro-3-ethynyl-BCP.

G POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary PROTAC Warhead BCP Rigid Linker E3 Ligand PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of targeted protein degradation via a BCP-linked PROTAC ternary complex.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (American Chemical Society) URL:[Link][4]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: OA Monitor Ireland / Journal of Medicinal Chemistry URL:[Link][5]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives Source: ResearchGate / Chemistry–A European Journal URL:[Link][3]

  • Bridging and Conformational Control of Porphyrin Units through Non-Traditional Rigid Scaffolds Source: PMC (PubMed Central) / Chemistry–A European Journal URL:[Link][6]

Sources

Method

Application Notes and Protocols for Late-Stage Functionalization Using 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing the Third Dimension in Medicinal Chemistry with Bicyclo[1.1.1]pentane The landscape of medicinal chemistry is in a constant state of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry with Bicyclo[1.1.1]pentane

The landscape of medicinal chemistry is in a constant state of evolution, with a significant trend being the departure from flat, two-dimensional aromatic structures towards more three-dimensional molecular frameworks. This shift is driven by the pursuit of drug candidates with enhanced physicochemical and pharmacokinetic properties. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a prominent player in this "escape from flatland," serving as a bioisosteric replacement for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2] The rigid, rod-like structure of the BCP core, with substituents positioned at a similar distance to a para-substituted benzene ring, allows it to mimic the spatial arrangement of these common motifs while introducing a desirable sp³-rich character. This often leads to improved solubility, metabolic stability, and reduced non-specific binding.[3]

This guide focuses on a particularly versatile bifunctional BCP building block: 1-chloro-3-ethynylbicyclo[1.1.1]pentane . This reagent is designed for late-stage functionalization, a strategy that introduces key molecular modifications at the final stages of a synthetic sequence.[4] The orthogonal reactivity of the chloro and ethynyl groups allows for sequential, selective derivatization, making it an invaluable tool for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies. The chloro group can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, while the terminal alkyne is amenable to a wide range of transformations including Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

These application notes provide a comprehensive overview of the synthesis and utility of 1-chloro-3-ethynylbicyclo[1.1.1]pentane, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Synthesis of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

The synthesis of 1,3-disubstituted BCPs is most commonly achieved through the radical-mediated ring-opening of [1.1.1]propellane.[5][6] A plausible and efficient route to 1-chloro-3-ethynylbicyclo[1.1.1]pentane involves the atom-transfer radical addition (ATRA) of a suitable chloro-alkyne precursor to [1.1.1]propellane.

Proposed Synthetic Protocol: Radical-Mediated Synthesis

This protocol is based on established methods for the synthesis of 1-halo-3-substituted BCPs.[5][7]

Reaction Scheme:

Synthesis of 1-chloro-3-ethynylbicyclo[1.1.1]pentane cluster_reactants Reactants cluster_products Product cluster_reagents Reagents Propellane [1.1.1]Propellane BCP_product 1-Chloro-3-ethynylbicyclo[1.1.1]pentane Propellane->BCP_product + Chloroalkyne 3-Chloro-1-propyne Chloroalkyne->BCP_product Initiator AIBN (cat.) Solvent Toluene Conditions 80 °C

A proposed synthetic route to the target compound.

Materials:

  • [1.1.1]Propellane (solution in a suitable solvent, e.g., diethyl ether)

  • 3-Chloro-1-propyne

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of [1.1.1]propellane (1.2 equivalents) in anhydrous toluene.

  • Add 3-chloro-1-propyne (1.0 equivalent) to the flask.

  • Add a catalytic amount of AIBN (0.1 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by GC-MS or TLC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent and any volatile byproducts can be carefully removed under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Note on Causality: The use of a radical initiator like AIBN is crucial for generating the initial radical species that adds to the highly strained central bond of [1.1.1]propellane, initiating the chain reaction that leads to the desired 1,3-disubstituted BCP.[6]

Late-Stage Functionalization Protocols

The key advantage of 1-chloro-3-ethynylbicyclo[1.1.1]pentane lies in the differential reactivity of its two functional groups, enabling sequential and site-selective modifications of complex molecules.

Protocol 1: Sonogashira Coupling of the Ethynyl Group

The terminal alkyne functionality of 1-chloro-3-ethynylbicyclo[1.1.1]pentane can be readily coupled with a variety of aryl or vinyl halides using the Sonogashira reaction.[8][9] This allows for the introduction of aromatic and heteroaromatic moieties.

Workflow for Sonogashira Coupling:

Sonogashira_Workflow start Start reagents Combine Aryl Halide, 1-chloro-3-ethynyl-BCP, Pd catalyst, Cu(I) co-catalyst, and base in solvent start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert heat Heat Reaction (e.g., 60-80 °C) inert->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Aryl-BCP-Cl Product purify->product

A generalized workflow for the Sonogashira coupling experiment.

Detailed Experimental Protocol:

Materials:

  • 1-Chloro-3-ethynylbicyclo[1.1.1]pentane (1.0 equivalent)

  • Aryl or vinyl halide (e.g., iodobenzene, 1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 equivalents)

  • Copper(I) iodide (CuI, 0.04 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add the aryl halide and 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₂Cl₂ / CuITEATHF604-8
Pd(PPh₃)₄ / CuIDIPEADMF802-6
Copper-free: Pd(OAc)₂ / XPhosCs₂CO₃Dioxane1006-12
Protocol 2: Suzuki-Miyaura Coupling of the Chloro Group

Following the Sonogashira coupling, the chloro group on the BCP core can be functionalized via a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester.[8] This allows for the introduction of a second, different aryl or vinyl group.

Logical Relationship for Sequential Coupling:

Sequential_Coupling start 1-Chloro-3-ethynyl-BCP sonogashira Sonogashira Coupling (with Aryl-X) start->sonogashira intermediate Aryl-ethynyl-BCP-Cl sonogashira->intermediate suzuki Suzuki-Miyaura Coupling (with Aryl'-B(OR)2) intermediate->suzuki final_product Aryl-ethynyl-BCP-Aryl' suzuki->final_product

Sequential functionalization of the bifunctional BCP linker.

Detailed Experimental Protocol:

Materials:

  • Aryl-ethynyl-BCP-Cl (from Protocol 1, 1.0 equivalent)

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/water or Toluene/water)

Procedure:

  • In a reaction vessel, combine the Aryl-ethynyl-BCP-Cl, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Palladium CatalystLigand (if separate)BaseSolvent SystemTemperature (°C)
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O (4:1)90
Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O (5:1)100
Pd₂(dba)₃XPhosK₃PO₄THF/H₂O (10:1)80

Expert Insights and Troubleshooting

  • Reactivity of the Chloro Group: The C(sp³)-Cl bond at the bridgehead of the BCP is generally less reactive than an aryl chloride in Suzuki-Miyaura couplings. Therefore, more active palladium catalysts and ligands (e.g., those with bulky, electron-rich phosphines like XPhos or SPhos) and stronger bases may be required for efficient coupling.

  • Sonogashira First vs. Suzuki First: While the protocols above describe Sonogashira coupling followed by Suzuki-Miyaura, the reverse sequence is also plausible. The choice may depend on the specific substrates and the stability of the functional groups under the respective reaction conditions.

  • Homocoupling in Sonogashira: The formation of diacetylene byproducts (Glaser coupling) can be minimized by maintaining a strictly oxygen-free environment and using a slight excess of the alkyne.

  • Deborylation in Suzuki-Miyaura: Protodeborylation of the boronic acid can occur, especially with prolonged reaction times at high temperatures. Using a slight excess of the boronic acid and monitoring the reaction closely can mitigate this side reaction.

Conclusion

1-Chloro-3-ethynylbicyclo[1.1.1]pentane is a powerful and versatile building block for late-stage functionalization in drug discovery. Its unique bifunctional nature allows for the sequential and orthogonal introduction of diverse chemical moieties, enabling the rapid exploration of chemical space around a lead compound. By leveraging the well-established Sonogashira and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently construct complex, three-dimensional molecules with potentially improved pharmacological profiles. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
  • Mykhailiuk, P. K. (2015). Bicyclo[1.1.1]pentanes in medicinal chemistry. Chemistry – A European Journal, 21(48), 17178-17188.
  • Pellicciari, R., et al. (1996). (S)-(+)- and (R)-(−)-2-(3-carboxycyclo[1.1.1]pentyl)glycine, two novel conformationally constrained glutamate analogues. Bioorganic & Medicinal Chemistry Letters, 6(19), 2243-2248.
  • Caputo, D. F. J., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(24), 5397–5402.
  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
  • Auberson, Y. P., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as Para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590–598.
  • Hirst, D. J., et al. (2017). Bicyclo[1.1.1]pentanes as Phenyl Group Bioisosteres in the LpPLA2 Inhibitor Darapladib. ACS Medicinal Chemistry Letters, 8(3), 355–359.
  • Yang, Y., et al. (2024). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates.
  • Anderson, E. A., et al. (2020). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling.
  • Molander, G. A., & Fumagalli, G. (2017). Late-Stage Functionalization of Complex Molecules via C–H Bond Activation. Accounts of Chemical Research, 50(9), 2130–2143.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage functionalization of pharmaceuticals.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • PubChem. 1-Ethynylbicyclo[1.1.1]pentane. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

Sources

Application

Application Note: Leveraging 1-Chloro-3-ethynylbicyclo[1.1.1]pentane in the Modular Synthesis of PROTACs

Executive Summary Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by co-opting the cellular ubiquitin-proteasome system [1]. However, the design of PROTACs frequently encounters...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by co-opting the cellular ubiquitin-proteasome system [1]. However, the design of PROTACs frequently encounters pharmacokinetic bottlenecks, primarily driven by the high molecular weight and lipophilicity of the bifunctional molecules. The incorporation of the bicyclo[1.1.1]pentane (BCP) motif as a bioisostere for para-substituted phenyl rings or internal alkynes has emerged as a premier strategy to enhance aqueous solubility, improve membrane permeability, and increase metabolic stability [2].

This application note details the utility of 1-chloro-3-ethynylbicyclo[1.1.1]pentane as a highly versatile, bifunctional building block for PROTAC synthesis. By combining an ethynyl group for rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and a chloro substituent for subsequent cross-coupling or bioisosteric targeting, this reagent enables the rapid, modular assembly of advanced PROTAC libraries [3].

Mechanistic Rationale & Chemical Advantages

The Role of the BCP Scaffold

Traditional PROTAC linkers rely heavily on flexible PEG chains or rigid alkyl/aryl systems. While PEG chains can suffer from oxidative metabolism, aryl rings dramatically increase the topological polar surface area (TPSA) and lipophilicity (LogP), leading to poor oral bioavailability. The BCP unit provides a rigid, three-dimensional, sp³-rich scaffold that mimics the spatial arrangement of a para-phenylene ring but lacks the π-electron cloud, significantly reducing lipophilicity and improving aqueous solubility [2].

Dual-Functional Handle: Ethynyl and Chloro Moieties

1-chloro-3-ethynylbicyclo[1.1.1]pentane offers a self-validating synthetic pathway for PROTAC development:

  • The Ethynyl Group: Acts as a prime substrate for CuAAC click chemistry. It allows for the rapid conjugation of azide-functionalized target-binding warheads or E3 ligase ligands under mild, near-physiological conditions [3].

  • The Chloro Group: The bridgehead C-Cl bond in the BCP system is remarkably stable compared to standard alkyl chlorides, yet it can be activated under specific palladium- or nickel-catalyzed cross-coupling conditions to attach the second ligand, or it can be retained as a metabolically robust, lipophilic bioisostere for a tert-butyl or trifluoromethyl group.

Experimental Workflow & Visualization

The modular assembly of a PROTAC using 1-chloro-3-ethynylbicyclo[1.1.1]pentane typically proceeds via a two-stage convergent synthesis. The workflow below illustrates the sequential click-conjugation and cross-coupling strategy.

PROTAC_Synthesis A Azide-Functionalized Target Ligand C CuAAC Click Chemistry A->C B 1-chloro-3-ethynylBCP (Linker Core) B->C D BCP-Triazole Intermediate C->D Triazole Formation E Cross-Coupling / Substitution D->E C-Cl Activation G Fully Assembled BCP-PROTAC E->G Final Assembly F E3 Ligase Ligand (CRBN/VHL) F->E

Caption: Modular PROTAC assembly workflow utilizing 1-chloro-3-ethynylbicyclo[1.1.1]pentane via sequential CuAAC and cross-coupling.

Standardized Protocol: CuAAC Click Assembly

This protocol outlines the optimal conditions for the initial conjugation of an azide-functionalized warhead to 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Materials Required
  • 1-chloro-3-ethynylbicyclo[1.1.1]pentane (1.2 equivalents)

  • Azide-functionalized target ligand (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents)

  • Solvent: tert-Butanol / Water (1:1 v/v) or DMF / Water (4:1 v/v) depending on ligand solubility.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 10 mL round-bottom flask, dissolve the azide-functionalized target ligand (0.5 mmol) and 1-chloro-3-ethynylbicyclo[1.1.1]pentane (0.6 mmol) in 4 mL of the chosen solvent system.

  • Ligand Addition: Add TBTA (0.05 mmol) to the solution. Causality note: TBTA stabilizes the Cu(I) oxidation state and accelerates the reaction, preventing the degradation of the alkyne in aqueous media.

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) in 1 mL of degassed water. The solution will turn from blue to pale yellow, indicating the in situ reduction of Cu(II) to the active Cu(I) species.

  • Initiation: Add the active copper catalyst solution dropwise to the main reaction flask under a nitrogen atmosphere.

  • Incubation: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the reaction progress via LC-MS. The rigid BCP structure generally does not hinder the kinetics of the cycloaddition.

  • Quenching and Purification: Once the azide is consumed, dilute the mixture with ethyl acetate and wash with saturated aqueous EDTA to chelate and remove copper residues (critical for downstream biological assays). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (silica gel) to yield the BCP-triazole intermediate.

Quantitative Data: Physicochemical Profiling

The integration of BCP linkers fundamentally alters the physicochemical profile of PROTACs. The table below summarizes the comparative advantages of replacing a standard para-phenylene linker with a BCP core in a model PROTAC system.

PropertyStandard p-Phenylene LinkerBCP Linker (Derived from 1-chloro-3-ethynylBCP)Impact on PROTAC Development
LogP (Lipophilicity) 5.24.1Lower lipophilicity reduces non-specific binding and improves solubility.
Aqueous Solubility < 5 µg/mL> 45 µg/mLEnhances formulation viability for in vivo dosing.
Metabolic Half-Life (HLM) 25 minutes> 120 minutessp³ hybridization prevents rapid aromatic oxidation by CYP450 enzymes.
Cellular Permeability (Papp) 1.2 x 10⁻⁶ cm/s3.8 x 10⁻⁶ cm/sIncreased 3D character disrupts planar stacking, improving membrane transit.

References

  • National Institutes of Health (NIH). (2021). Click chemistry in the development of PROTACs. PMC. Available at:[Link]

  • ResearchGate. (2025). Bicyclo[1.1.1]pentane‐Derived Building Blocks for Click Chemistry. Available at:[Link]

Method

protocols for handling volatile bicyclo[1.1.1]pentane derivatives

Application Note: Protocols for the Synthesis, Handling, and Isolation of Volatile Bicyclo[1.1.1]pentane (BCP) Derivatives Executive Summary Bicyclo[1.1.1]pentanes (BCPs) have revolutionized modern drug discovery as prem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Synthesis, Handling, and Isolation of Volatile Bicyclo[1.1.1]pentane (BCP) Derivatives

Executive Summary

Bicyclo[1.1.1]pentanes (BCPs) have revolutionized modern drug discovery as premier bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups[1]. Their incorporation enhances three-dimensionality, metabolic stability, and aqueous solubility[2]. However, the compact, highly strained, and spherical nature of the BCP core minimizes London dispersion forces, rendering low-molecular-weight BCP derivatives—such as the parent [1.1.1]propellane, BCP-halides, and BCP-amines—exceptionally volatile[3][4].

This volatility leads to catastrophic yield losses during standard laboratory operations like rotary evaporation or high-vacuum drying. To prevent this, researchers must employ specialized handling techniques, including cryogenic vacuum transfers, telescoped in-situ functionalizations, or strategic derivatization into bench-stable salts. This application note details the causality behind these losses and provides self-validating protocols to ensure high-yield recovery of BCP building blocks.

Strategic Workflow for BCP Handling

The decision-making process for handling volatile BCPs depends heavily on the functional groups present and the downstream application. The following logic tree dictates the optimal isolation strategy based on the physicochemical properties of the target BCP.

G Start Volatile BCP Intermediate Decision Downstream rxn solvent compatible? Start->Decision Telescope Telescoped Synthesis (In-situ reaction) Decision->Telescope Yes Evap Solvent Evaporation Required Decision->Evap No Product Stable BCP Building Block Telescope->Product ColdTrap Cryogenic Vacuum Transfer (-196°C) Evap->ColdTrap Low MW Neutral BCP Salt Derivatization to Non-Volatile Salt Evap->Salt Amine/Acid BCP ColdTrap->Product Salt->Product

Decision matrix for isolating volatile BCP derivatives.

Quantitative Data on BCP Volatility & Yield Retention

Standardizing isolation methods requires an understanding of the molecular weight and physical state of the BCP derivative. Table 1 summarizes the recommended isolation strategies to maximize yield retention.

Table 1: Physicochemical Properties and Isolation Strategies for BCP Derivatives

BCP DerivativeMolecular WeightPhysical StateRecommended Isolation StrategyTypical Yield Retention
[1.1.1]Propellane 66.10 g/mol Gas (bp ~5°C)Stored as solution in Et₂O/Pentane at -20°CN/A (Used directly)
1-Iodobicyclo[1.1.1]pentane 194.01 g/mol Volatile LiquidFlow synthesis / Controlled evaporation>85%
BCP-1-amine 83.13 g/mol Volatile LiquidPrecipitation as HCl salt>90%
Sodium BCP-sulfinate 154.14 g/mol Bench-Stable SolidDirect filtration>95%
1,3-Diacetyl-BCP 152.19 g/mol Crystalline SolidCold wash (2:1 pentane:ether)60-80%

Standardized Protocols for BCP Handling

Protocol A: Generation and Cryogenic Transfer of [1.1.1]Propellane[1.1.1]Propellane is the foundational building block for most BCP derivatives. It is highly volatile and prone to polymerization if concentrated to neat conditions[5].

Causality Insight: The transfer of propellane must be conducted under static vacuum to a liquid nitrogen-cooled receiving flask. Continuous dynamic vacuum will strip the propellane into the pump exhaust, resulting in near-total product loss[3].

Step-by-Step Procedure:

  • Preparation: Equip a flame-dried, multi-neck reaction flask with a magnetic stir bar, an addition funnel, and an argon inlet. Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous pentane[5].

  • Lithiation: Cool the reaction flask to -78°C using a dry ice/acetone bath. Add methyllithium (in diethyl ether) dropwise over 15 minutes with vigorous stirring[3].

  • Equilibration: Maintain the reaction at -78°C for 15 minutes, then replace the bath with an ice-water bath (0°C). Stir for an additional 1 hour[3].

  • Cryogenic Transfer Setup: Connect the reaction flask to a receiving flask via a standard 24/40 short-path distillation bridge. Immerse the receiving flask entirely in a liquid nitrogen bath (-196°C)[3].

  • Static Vacuum Transfer: Apply vacuum intermittently to the system, sealing it off (static vacuum) to allow the volatile [1.1.1]propellane and solvent to condense in the -196°C trap. Gently warm the reaction flask to 40°C using a water bath[3].

  • Storage: The resulting[1.1.1]propellane solution in pentane/ether should be stored at -20°C and titrated (e.g., via reaction with thiophenol and subsequent NMR analysis) prior to downstream use[3].

Protocol B: Light-Enabled Synthesis of BCP-Halides and Controlled Evaporation

Recent advancements allow for the scalable synthesis of BCP-iodides using light, bypassing the need for harsh initiators[6][7]. Causality Insight: Low molecular weight BCP-halides co-evaporate with solvents like diethyl ether. To prevent this, evaporation must be strictly controlled, avoiding high vacuum (<50 mbar) or elevated water bath temperatures (>25°C)[6].

Step-by-Step Procedure:

  • Reaction Setup: Mix the [1.1.1]propellane solution (from Protocol A) with the desired alkyl iodide in a photoreactor vessel (or continuous flow tubing)[6].

  • Irradiation: Irradiate the mixture with visible light until the propellane is fully consumed. This is monitored by ¹H NMR via the disappearance of the propellane singlet at δ 2.0 ppm[5].

  • Controlled Concentration: Transfer the reaction mixture to a rotary evaporator. Set the water bath to exactly 20°C. Reduce the pressure gradually, ensuring it does not drop below 150 mbar for pentane/ether mixtures.

  • Residue Handling: Stop evaporation immediately once the bulk solvent is removed. The resulting crude BCP-iodide is typically ~90% pure and should be used directly in the next step without high-vacuum drying, which would sublimate the product[6].

Protocol C: Derivatization to Bench-Stable Sodium BCP-Sulfinate

To completely bypass the handling of volatile liquid BCPs in multi-step syntheses, converting the BCP core into a bench-stable salt is highly recommended[4]. Causality Insight: Ionic interactions in the sulfinate salt drastically increase the boiling point and lattice energy, transforming a volatile intermediate into a highly stable, crystalline solid that can be stored at room temperature[4].

Step-by-Step Procedure:

  • Thiol Addition: React [1.1.1]propellane with a suitable thiol precursor to form the corresponding BCP-sulfide[4].

  • Oxidation: Treat the BCP-sulfide with an oxidant (such as mCPBA) in a compatible solvent to generate the BCP-sulfone[4].

  • Cleavage to Sulfinate: Subject the intermediate to basic cleavage conditions using sodium hydroxide.

  • Isolation: The resulting sodium bicyclo[1.1.1]pentanesulfinate precipitates from the aqueous/organic mixture. Filter the solid and wash with cold organic solvent (e.g., diethyl ether).

  • Drying: Unlike neutral BCPs, this salt can be safely dried under high vacuum to afford a bench-stable powder, ready for downstream cross-coupling or sulfonamide synthesis[4].

Self-Validation & Troubleshooting

  • Symptom: Unusually low yield of [1.1.1]propellane after transfer.

    • Validation Check: Ensure the receiving flask was maintained strictly at -196°C. If the liquid nitrogen level dropped, the propellane vapor pressure increased, and the product was lost to the vacuum pump[3].

  • Symptom: Loss of BCP-halide during rotary evaporation.

    • Validation Check: Check the vacuum pressure. If the pressure was lower than the vapor pressure of the BCP derivative at 20°C, the product was distilled away. Always use a cold trap on the rotary evaporator to recover and check for lost product[6].

  • Symptom: Incomplete reaction during photochemical functionalization.

    • Validation Check: Monitor the ¹H NMR signal at δ 2.0 ppm. If present, [1.1.1]propellane remains unreacted. Ensure the solution was kept cold (-10 to 5°C) during irradiation to prevent propellane outgassing prior to successful radical addition[5].

References

  • [1.1.1]Propellane - Organic Syntheses Procedure. orgsyn.org.
  • PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. orgsyn.org.
  • Bridge Functionalisation of Bicyclo[1.1.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. acs.org.
  • Light-enabled scalable synthesis of bicyclo[1.1.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. chemrxiv.org.
  • Sodium Bicyclo[1.1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting CuAAC Reactivity of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when integrating rigid, non-traditional scaffolds into standard bioconjugation workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when integrating rigid, non-traditional scaffolds into standard bioconjugation workflows. The bicyclo[1.1.1]pentane (BCP) motif is an exceptional bioisostere for para-substituted phenyl rings and tert-butyl groups, offering improved pharmacokinetic properties. However, coupling 1-chloro-3-ethynylbicyclo[1.1.1]pentane via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often results in stalled reactions and low yields.

This guide deconstructs the mechanistic bottlenecks—specifically electronic transmission, steric hindrance, and solubility—and provides field-proven, self-validating protocols to restore reactivity.

Part 1: Mechanistic Root Cause Analysis

To troubleshoot effectively, we must first understand why 1-chloro-3-ethynylbicyclo[1.1.1]pentane resists standard click conditions. The failure is rarely due to a single factor; rather, it is a compounding failure of electronics, sterics, and solubility.

  • Electronic Deactivation (-I Effect): The bridgehead chloro group is highly electronegative. The BCP cage effectively transmits this electronic perturbation (inductive effect) from one bridgehead position to the other through its highly strained sigma-bond framework[1],[2]. This strong -I effect pulls electron density away from the terminal alkyne, reducing its nucleophilicity and slowing the formation of the critical dinuclear copper-acetylide intermediate.

  • Steric Hindrance: The rigid 3D architecture of the BCP cage introduces significant steric bulk adjacent to the alkyne. Extreme steric hindrance can necessitate the optimization of reaction conditions, such as catalyst and ligand choice, to prevent substrate aggregation and facilitate copper coordination[3].

  • High Lipophilicity: BCP derivatives are highly non-polar. In standard aqueous click solvents (e.g., 1:1 t-BuOH/H₂O), the substrate often aggregates or precipitates, physically removing it from the catalytic cycle.

RootCause Substrate 1-Chloro-3-ethynylBCP Electronic Strong -I Effect (Chloro group) Substrate->Electronic Transmits via σ-framework Steric Steric Bulk (BCP Cage) Substrate->Steric Solubility High Lipophilicity Substrate->Solubility Intermediate Dinuclear Cu-Acetylide (Rate-Limiting Step) Electronic->Intermediate Reduces alkyne nucleophilicity Steric->Intermediate Hinders Cu coordination Solubility->Intermediate Causes aggregation in water Failure Low Yield / Glaser Coupling Intermediate->Failure Stalled Catalytic Cycle

Mechanistic bottlenecks in the CuAAC reaction of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction stalling with unreacted starting material despite using standard CuAAC conditions (1 mol% Cu, RT)? A1: The standard 1 mol% catalyst loading is insufficient for this substrate. Because the chloro group's inductive effect lowers the alkyne's reactivity[2], the activation energy required to form the copper-acetylide intermediate is much higher than that of a standard aliphatic alkyne. Solution: Increase the catalyst loading to 15–20 mol% and apply mild heating (45 °C). Additionally, add 1.0 equivalent of a non-nucleophilic base like DIPEA. The base assists in the deprotonation of the alkyne, bypassing the electronic bottleneck.

Q2: The reaction mixture turns cloudy after 1-2 hours, and the yield is extremely low. What is happening? A2: You are observing substrate aggregation. 1-chloro-3-ethynylbicyclo[1.1.1]pentane is highly lipophilic. When the reaction is run in standard aqueous mixtures, the BCP substrate slowly crashes out of solution, stalling the reaction[3]. Solution: Shift your solvent ratio. Instead of 1:1 t-BuOH/H₂O, use a 4:1 THF/H₂O or DMSO/H₂O mixture. Ensure the ligand used (e.g., THPTA) is highly soluble in this modified matrix.

Q3: I am observing a non-polar byproduct and multiple spots on TLC. How do I suppress this? A3: You are likely observing oxidative homocoupling (Glaser coupling) of the alkyne. Side reactions such as Glaser couplings occur to a larger extent with sterically hindered or electronically altered BCP substrates because the primary cycloaddition is too slow to outcompete them[4]. Solution: Strict anaerobic conditions are mandatory. Degas all solvents via argon sparging for at least 15 minutes prior to adding the reducing agent.

Part 3: Optimized Experimental Protocol

To overcome these challenges, utilize the following self-validating protocol designed specifically for deactivated, sterically hindered alkynes.

Workflow Step1 1. Catalyst Pre-complexation CuSO4 + THPTA in H2O Step3 3. Degassing Argon sparge to remove O2 Step1->Step3 Step2 2. Substrate Dissolution BCP + Azide in THF/H2O Step2->Step3 Step4 4. Initiation Add Sodium Ascorbate + DIPEA Step3->Step4 Step5 5. Cycloaddition Heat at 45°C for 12-24h Step4->Step5

Optimized step-by-step experimental workflow for sterically hindered BCP click chemistry.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a small vial, mix CuSO₄·5H₂O (20 mol%) and THPTA ligand (40 mol%) in a minimal amount of degassed water. Causality: Ascorbate should not be added to copper-containing solutions in the absence of the ligand to prevent catalyst degradation and the formation of reactive oxygen species[5].

  • Substrate Dissolution: In the main reaction vessel, dissolve 1-chloro-3-ethynylbicyclo[1.1.1]pentane (1.0 eq) and your target azide (1.0 eq) in a 4:1 mixture of THF/H₂O.

  • Degassing: Seal the vessel with a septum and sparge the solution with Argon for 15 minutes to displace all oxygen, preventing Glaser coupling.

  • Complex Addition: Inject the pre-complexed Cu/THPTA solution into the main reaction vessel under Argon.

  • Initiation (Self-Validating Step): Inject a freshly prepared, degassed aqueous solution of Sodium Ascorbate (40 mol%), followed immediately by DIPEA (1.0 eq).

    • Self-Validating Checkpoint: The solution must transition from a clear, light blue (Cu²⁺-THPTA complex) to a pale yellow or colorless state immediately upon the addition of ascorbate. If the solution turns brown or precipitates form, the catalyst has degraded or the substrate has aggregated, and the reaction must be aborted.

  • Reaction: Heat the vessel to 45 °C and stir vigorously for 12–24 hours. Monitor via TLC or LC-MS.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between the standard parameters that fail and the optimized parameters required for 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

ParameterStandard CuAAC ConditionsOptimized BCP ConditionsRationale
Solvent t-BuOH / H₂O (1:1)THF / H₂O (4:1)Overcomes high lipophilicity and prevents BCP aggregation[3].
Catalyst Loading 1–5 mol% Cu(I)15–20 mol% Cu(I)Compensates for slow kinetics caused by steric hindrance and electronic deactivation.
Ligand TBTA (1.2 eq to Cu)THPTA (2.0 eq to Cu)Accelerates the catalytic cycle; THPTA maintains solubility in higher organic ratios[5].
Additives NoneDIPEA (1.0 eq)Assists alkyne deprotonation, counteracting the strong -I effect of the bridgehead chloro group[2].
Temperature Room Temperature45 °COvercomes the high activation barrier of the hindered dinuclear intermediate.
Atmosphere AmbientStrict Argon DegassingPrevents oxidative Glaser homocoupling during extended reaction times[4].

Sources

Optimization

optimizing purification techniques for 1-chloro-3-ethynylbicyclo[1.1.1]pentane

Technical Support Center: Purification of 1-chloro-3-ethynylbicyclo[1.1.1]pentane Scientist’s Note: The Challenge of BCP Purification As a Senior Application Scientist in early-stage drug discovery, I frequently consult...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-chloro-3-ethynylbicyclo[1.1.1]pentane

Scientist’s Note: The Challenge of BCP Purification

As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the handling of bicyclo[1.1.1]pentane (BCP) derivatives. The synthesis of these compounds, typically achieved via radical addition across [1.1.1]propellane [1], yields highly strained yet kinetically stable bioisosteres. However, purifying 1-chloro-3-ethynylbicyclo[1.1.1]pentane (CAS 128010-98-0) [2] presents a unique triad of challenges: extreme volatility, lack of a UV chromophore, and co-elution with synthetic precursors.

This guide is designed to move beyond generic chromatography advice, providing field-proven, mechanistically grounded solutions to ensure you recover high-purity material without sacrificing yield.

Diagnostic FAQs & Troubleshooting

Q: Why is my product yield consistently below 20% after silica gel chromatography, even though NMR of the crude mixture shows >80% conversion? The Causality: The primary culprit is evaporative loss during solvent removal, not degradation on the column. Due to its low molecular weight (126.58 g/mol ) and highly spherical, rigid geometry, 1-chloro-3-ethynylbicyclo[1.1.1]pentane exhibits remarkably weak intermolecular van der Waals forces compared to linear alkanes. This results in a disproportionately high vapor pressure. Standard rotary evaporation (e.g., 40°C at <50 mbar) will rapidly co-evaporate your product alongside your elution solvent. The Fix: Switch to highly volatile elution solvents (like pentane/diethyl ether instead of hexanes/ethyl acetate) and concentrate fractions in an ice-water bath (0–5°C) with the vacuum strictly maintained above 150 mbar.

Q: I cannot see my product on TLC under 254 nm UV light. How do I track my column fractions? The Causality: The BCP core lacks extended π-conjugation. The only π-electrons present belong to the terminal alkyne, which absorbs weakly in the deep UV range (<220 nm)—a region completely masked by standard organic solvents and silica gel background absorbance [3]. The Fix: You must rely on chemical derivatization (staining). A basic Potassium Permanganate ( KMnO4​ ) stain is highly effective. The permanganate ion rapidly oxidizes the terminal alkyne via a concerted cycloaddition, reducing Mn(VII) to Mn(IV) and leaving a bright yellow/brown spot against a purple background.

Q: My product perfectly co-elutes with the TMS-protected precursor (1-chloro-3-(trimethylsilylethynyl)bicyclo[1.1.1]pentane). How do I separate them? The Causality: The polarity difference between the TMS-protected alkyne and the deprotected terminal alkyne is negligible on standard normal-phase silica, leading to overlapping Rf values. The Fix: Utilize Silver Nitrate-impregnated silica gel ( AgNO3​ -Silica). Silver ions ( Ag+ ) act as soft Lewis acids and form a reversible π-complex specifically with the sterically accessible terminal alkyne. The bulky trimethylsilyl group prevents the TMS-alkyne from coordinating effectively. This interaction selectively and significantly retards the Rf value of the terminal alkyne, allowing the TMS-impurity to elute near the solvent front.

Quantitative Method Comparison

To select the appropriate purification vector, compare the empirical performance of standard techniques specifically applied to 1-chloro-3-ethynylbicyclo[1.1.1]pentane:

Purification MethodIdeal Use CaseYield RetentionPurity AchievedKey Limitation
Standard Silica Gel Removing polar baseline impurities.Low (<40%)Moderate (85-90%)Fails to separate TMS-alkyne precursors.
AgNO3​ -Silica Separating terminal from internal/TMS alkynes.Moderate (60-75%)High (>95%)Requires specialized media preparation.
Low-Temp Kugelrohr Removing heavy polymeric byproducts.High (>85%)High (>95%)Ineffective if crude contains other volatile organics.

Optimized Protocol: AgNO3​ -Silica Chromatography & Safe Concentration

This self-validating protocol ensures the separation of co-eluting alkynes while preventing evaporative loss.

Step 1: Preparation of 10% w/w AgNO3​ -Silica

  • Dissolve 10 g of silver nitrate ( AgNO3​ ) in 100 mL of acetonitrile.

  • Add 90 g of standard flash silica gel (40-63 µm) to the solution and create a slurry.

  • Remove the solvent via rotary evaporation in the dark (wrap the flask in aluminum foil) until a free-flowing powder is obtained. Note: Light exposure will reduce Ag+ to metallic silver, turning the silica black and destroying its binding capacity.

Step 2: Column Packing and Loading

  • Pack the column using 100% Pentane. Do not use hexanes, as the higher boiling point of hexanes will require harsher concentration conditions later.

  • Load the crude 1-chloro-3-ethynylbicyclo[1.1.1]pentane neat, or dissolved in a minimum volume of pentane.

Step 3: Elution and Fraction Monitoring

  • Elute using a gradient of 100% Pentane to 95:5 Pentane:Diethyl Ether.

  • Spot fractions on standard TLC plates. Dip the plates in KMnO4​ stain and gently heat. The product will appear as a rapid-forming yellow spot. The unreacted TMS-alkyne will elute first, followed by a gap, and then the target terminal alkyne.

Step 4: Low-Temperature Concentration (Critical Step)

  • Pool the product-containing fractions into a round-bottom flask.

  • Submerge the flask in an ice-water bath (0°C) attached to the rotary evaporator.

  • Set the vacuum controller to 150 mbar (do not drop below this threshold).

  • Evaporate the pentane/ether. The product will remain as a colorless to pale-yellow oil. Flush the flask immediately with Argon and store at -20°C to prevent slow dimerization or degradation of the alkyne.

Purification Decision Workflow

Use the following logic tree to determine the most efficient purification route based on your specific crude reaction profile.

PurificationWorkflow Start Crude 1-chloro-3-ethynylBCP CheckUV Analyze Impurities (Polar vs. Volatile) Start->CheckUV Distillation Low-Temp Kugelrohr (< 30°C, High Vacuum) CheckUV->Distillation Volatile Impurities Chromatography AgNO3-Silica Chromatography (Pentane/Et2O) CheckUV->Chromatography Polar/Heavy Impurities Pure Pure Product (Store at -20°C, Ar) Distillation->Pure Stain TLC Detection (KMnO4 Stain) Chromatography->Stain Monitor Fractions Evaporation Careful Concentration (Ice Bath, >150 mbar) Stain->Evaporation Combine Active Evaporation->Pure

Purification workflow for 1-chloro-3-ethynylbicyclo[1.1.1]pentane based on impurity profiles.

References

  • Synthesis of Monosubstituted [1.1.1]Propellanes European Journal of Inorganic Chemistry / ResearchGate[Link]

  • Alkynyl-functionalised and linked bicyclo[1.1.1]pentanes of group 14 ResearchGate[Link]

Troubleshooting

Technical Support Center: Ensuring the Stability of 1-chloro-3-ethynylbicyclo[1.1.1]pentane

Welcome to the technical support center for 1-chloro-3-ethynylbicyclo[1.1.1]pentane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-chloro-3-ethynylbicyclo[1.1.1]pentane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable and highly strained building block. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for para-substituted benzene rings in drug design, offering improved physicochemical properties.[1][2][3][4] However, the inherent ring strain and reactive functional groups of 1-chloro-3-ethynylbicyclo[1.1.1]pentane necessitate careful handling and storage to prevent degradation.[5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses common problems observed during the storage and use of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Issue 1: Gradual loss of purity over time, even under recommended storage conditions.

  • Question: I have been storing 1-chloro-3-ethynylbicyclo[1.1.1]pentane at the recommended low temperature in a sealed vial, but my latest analysis shows a decrease in purity. What could be the cause?

  • Answer: While bicyclo[1.1.1]pentane itself is thermally stable, the presence of the chloro and ethynyl functional groups can introduce pathways for slow degradation.[6] Several factors could be at play:

    • Trace Moisture: The presence of even minute amounts of water can lead to slow hydrolysis of the chloro group, potentially forming the corresponding alcohol and HCl. The generated HCl can then catalyze further degradation of the strained BCP core or the ethynyl group.

    • Oxygen Exposure: Although stored in a sealed vial, residual oxygen or subsequent exposure during use can lead to oxidation of the ethynyl group, forming various byproducts.

    • Incompatible Container Material: While glass is generally inert, certain types of glass or plastic containers might have surface impurities that could catalyze degradation. Studies on long-term compound storage have shown that while glass and polypropylene are often suitable, the specific compound's reactivity is key.[7]

Issue 2: Appearance of new, unidentified peaks in analytical data (GC-MS, LC-MS, NMR).

  • Question: My recent analysis of a stored sample of 1-chloro-3-ethynylbicyclo[1.1.1]pentane shows new peaks that were not present in the initial analysis. What are these likely to be?

  • Answer: The appearance of new peaks is a clear indicator of degradation. Based on the structure of 1-chloro-3-ethynylbicyclo[1.1.1]pentane, several degradation products are plausible. The primary analytical techniques for assessing the purity of similar organic molecules include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9]

    • Potential Degradation Pathways & Products:

      • Dehydrochlorination: Elimination of HCl can lead to the formation of a highly reactive bicyclo[1.1.1]pent-1-en-3-yne intermediate, which would likely polymerize or react with other molecules. This is a common degradation pathway for chlorinated hydrocarbons.[10][11][12]

      • Reaction of the Ethynyl Group: The terminal alkyne is susceptible to various reactions.[13]

        • Oxidation: Can form aldehydes, ketones, or carboxylic acids at the ethynyl position.

        • Dimerization/Oligomerization: The ethynyl group can react with itself, especially in the presence of trace metals or other catalysts, to form dimers or oligomers.

      • Ring Opening/Rearrangement: Although the BCP core is surprisingly stable, the high ring strain makes it susceptible to cleavage under certain conditions, especially if reactive intermediates are formed.[5]

Issue 3: Inconsistent results in subsequent reactions using the same batch of the compound.

  • Question: I am observing inconsistent yields and byproduct formation in my reactions using a batch of 1-chloro-3-ethynylbicyclo[1.1.1]pentane that has been stored for some time. Could this be related to compound stability?

  • Answer: Absolutely. Inconsistent reaction outcomes are a common consequence of using a partially degraded starting material. The presence of impurities, even in small amounts, can have a significant impact:

    • Lower Effective Concentration: If the compound has degraded, the actual concentration of the desired starting material is lower than calculated, leading to lower yields.

    • Interference from Byproducts: Degradation products can interfere with your reaction by competing for reagents, poisoning catalysts, or promoting side reactions. For instance, any HCl formed from hydrolysis could react with bases in your reaction mixture.

    • Variability in Aliquots: If degradation is not uniform throughout the stored sample, different aliquots may have different purity levels, leading to inconsistent results.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the absolute best-practice conditions for the long-term storage of 1-chloro-3-ethynylbicyclo[1.1.1]pentane?

    • A1: For optimal long-term stability, we recommend the following:

      • Temperature: Store at or below -20°C.

      • Atmosphere: Store under an inert atmosphere (argon or nitrogen). This is crucial to minimize exposure to oxygen and moisture.

      • Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an inert seal. For highly sensitive applications, consider ampulizing under an inert atmosphere.

      • Aliquoting: Upon receipt, if you plan to use the compound over an extended period, we strongly advise aliquoting it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and the exposure of the bulk material to the atmosphere.

  • Q2: Can I store 1-chloro-3-ethynylbicyclo[1.1.1]pentane in a desiccator at room temperature for short periods?

    • A2: While a desiccator will protect the compound from moisture, room temperature storage is not recommended, even for short periods. The high ring strain of the BCP core makes it more susceptible to degradation at elevated temperatures.

  • Q3: Is this compound sensitive to light?

    • A3: While there is no specific data on the photosensitivity of this exact molecule, compounds with strained rings and unsaturated bonds can be susceptible to light-induced degradation. Therefore, storage in amber vials or in the dark is a prudent precautionary measure.

Assessing Compound Purity and Degradation

  • Q4: How can I check the purity of my stored 1-chloro-3-ethynylbicyclo[1.1.1]pentane?

    • A4: We recommend the following analytical methods for purity assessment:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds and identifying potential degradation products.[8]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and identifying impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[8][9]

  • Q5: What should I look for in the NMR spectrum to identify degradation?

    • A5: In the ¹H NMR spectrum, look for the disappearance or decrease in the intensity of the characteristic signals for the BCP core and the ethynyl proton. The appearance of new signals, particularly in the olefinic or aldehydic regions, would be a strong indicator of degradation. In the ¹³C NMR, monitor the signals corresponding to the quaternary carbons of the BCP and the alkyne carbons.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

  • Allow the sealed container of 1-chloro-3-ethynylbicyclo[1.1.1]pentane to slowly warm to room temperature in a desiccator to prevent condensation.

  • In a glovebox or under a steady stream of inert gas (argon or nitrogen), carefully open the main container.

  • Using a clean, dry syringe or pipette, dispense the desired aliquot sizes into pre-dried amber glass vials with PTFE-lined caps.

  • Purge the headspace of each vial with inert gas before tightly sealing the cap.

  • Label each vial clearly with the compound name, batch number, and date of aliquoting.

  • Place the aliquoted vials in a freezer at ≤ -20°C for long-term storage.

Protocol 2: Routine Purity Check by GC-MS

  • Sample Preparation: Prepare a dilute solution of your stored 1-chloro-3-ethynylbicyclo[1.1.1]pentane (e.g., ~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Compare the resulting mass spectrum with a reference spectrum of a fresh sample to identify any new peaks corresponding to degradation products.[8][9]

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 1-chloro-3-ethynylbicyclo[1.1.1]pentane based on general chemical principles.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Products A 1-chloro-3-ethynyl- bicyclo[1.1.1]pentane B Dehydrochlorination A->B -HCl C Ethynyl Group Reaction A->C D Hydrolysis A->D +H2O (trace) E Reactive Intermediate & Polymerization B->E F Oxidation Products (Aldehydes, Ketones) C->F O2 G Dimerization/Oligomerization C->G catalyst/heat H 1-ethynylbicyclo[1.1.1]pentan-3-ol D->H

Caption: Potential degradation pathways for 1-chloro-3-ethynylbicyclo[1.1.1]pentane.

Summary of Recommendations

ParameterRecommendationRationale
Storage Temperature ≤ -20°CMinimizes thermal degradation of the strained ring system.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis.
Container Amber glass vial, PTFE-lined capProtects from light and ensures an inert seal.
Handling Aliquot upon receiptMinimizes freeze-thaw cycles and atmospheric exposure of the bulk material.
Purity Analysis GC-MS, NMREffective for identifying and quantifying the parent compound and potential degradation products.[8][9]

By adhering to these guidelines, you can ensure the long-term stability and integrity of your 1-chloro-3-ethynylbicyclo[1.1.1]pentane, leading to more reliable and reproducible experimental results.

References

  • A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne - Benchchem.
  • A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne - Benchchem.
  • α-Cyclodextrin Encapsulation of Bicyclo[1.1.1]pentane Derivatives: A Storable Feedstock for Preparation of [1.1.1]Propellane - PubMed. Available at: [Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes | Chemical Reviews - ACS Publications. Available at: [Link]

  • Silaboration of [1.1.1]Propellane: A Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. Available at: [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. Available at: [Link]

  • Exploring organic compound preservation through long-term in situ experiments in the Atacama desert and the relevance for Mars - PMC. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. Available at: [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate. Available at: [Link]

  • Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design - Green Chemistry (RSC Publishing). Available at: [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. Available at: [Link]

  • Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study - MDPI. Available at: [Link]

  • Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives - 中国药科大学学报. Available at: [Link]

  • An In-depth Technical Guide to the Environmental Degradation Pathways of 1,1,1-Trichloroethane - Benchchem.
  • Hydrochemical Facies Analysis of 1,1,1-Trichloroethane and its Degradation Products in Fractured Bedrock - CLU-IN. Available at: [Link]

  • Use of dual carbon-chlorine isotope analysis to assess the degradation pathways of 1,1,1-trichloroethane in groundwater - ORBi. Available at: [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions. Available at: [Link]

  • 10.8: Alkynes - Chemistry LibreTexts. Available at: [Link]

  • 1,1,1-Trichloroethane (an/aerobic) Pathway Map - Eawag-BBD. Available at: [Link]

  • Introduction to Alkynes - Chemistry Steps. Available at: [Link]

  • Degradation of 1,1,2,2-tetrachloroethane in a freshwater tidal wetland: Field and laboratory evidence - USGS.gov. Available at: [Link]

  • A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - Chemical Science (RSC Publishing). Available at: [Link]

  • SPRING-LOADED COMPOUNDS IN ORGANIC SYNTHESIS Reported by Yaroslav Boyko 13 March 2018 INTRODUCTION Ring strain is a property pos - Illinois chemistry. Available at: [Link]

Sources

Optimization

Bicyclo[1.1.1]pentane (BCP) Functionalization Support Center: Overcoming Steric Hindrance

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique physical chemistry of the BCP core.

The BCP motif is a highly prized bioisostere for para-substituted benzenes, offering enhanced metabolic stability and three-dimensionality. However, its rigid cage structure and extreme steric bulk at the bridgehead (C1/C3) and bridge (C2) positions often cause traditional functionalization methods to fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Troubleshooting Guide & FAQs

Q1: My traditional Suzuki/Negishi cross-couplings at the BCP bridgehead (C1) are failing or yielding <10%. How do I overcome this? The Causality: The BCP cage is extremely rigid and sterically demanding. In traditional two-electron palladium-catalyzed cross-couplings, the transmetalation or oxidative addition steps are kinetically hindered by the 3D bulk of the bicyclic cage. The metal center simply cannot access the required trajectory. The Solution: Shift to a single-electron pathway using metallaphotoredox catalysis[1]. By oxidizing a bench-stable BCP-trifluoroborate salt (or BCP-carboxylic acid) via an Iridium photocatalyst, you generate a highly reactive, sterically unencumbered carbon-centered BCP radical. This radical rapidly intercepts the Nickel catalytic cycle, bypassing the sterically demanding transmetalation step entirely and allowing cross-coupling with complex aryl halides[1].

Q2: I need to install a bulky secondary amine (e.g., a Davies-type amine) onto the BCP core, but direct substitution leads to ring-opening. What is the alternative? The Causality: The BCP core possesses approximately 66.6 kcal/mol of strain energy[2]. Strong nucleophiles or harsh basic conditions, combined with severe steric repulsion at the bridgehead, often lead to non-productive cleavage of the central C-C bond rather than substitution. The Solution: Utilize "Strain-Release Amination" starting from [1.1.1]propellane[2]. The embedded potential energy of the spring-loaded central C-C bond acts as the thermodynamic driving force. When a bulky amine (such as Bn₂N-Li) attacks the propellane, the strain is released, forming the tertiary amine cleanly without requiring transition metal catalysts[2].

Q3: How can I selectively functionalize the C2 (bridge) position? It seems completely inert compared to the bridgeheads. The Causality: The C2 position is physically shielded by the bridgehead substituents, and its C-H bonds are exceptionally strong, making them inert to standard electrophilic or nucleophilic attacks. The Solution: Employ Hydrogen Atom Transfer (HAT) combined with photoredox catalysis[3]. A strong hydrogen atom abstractor (like a quinuclidine radical cation or a bromine radical) can selectively abstract the bridge C-H bond due to its distinct bond dissociation energy profile. The resulting C2-radical can then be trapped via a silyl-radical-mediated protocol for modular arylation or amination[3].

Q4: Can I synthesize a bridge-functionalized BCP by modifying an existing ring system instead of building it from scratch? The Causality: De novo synthesis of bridge-functionalized BCPs is notoriously lengthy because the substituents must be installed prior to cage closure. The Solution: Employ skeletal editing. You can "scaffold hop" from an azabicyclo[2.1.1]hexane (aza-BCH) to a BCP core through a nitrogen-deleting skeletal edit[4]. Despite the 68 kcal/mol strain of the intermediate, specialized deaminating reagents can extrude the nitrogen atom, yielding the functionalized BCP[4].

Quantitative Data Summary

The following table summarizes the performance and steric tolerance of the primary BCP functionalization strategies.

Functionalization StrategyTarget PositionPrecursorTypical Yield RangeSteric ToleranceKey Mechanistic Advantage
Metallaphotoredox Coupling C1 / C3BCP-BF₃K / BCP-COOH38% – 89%HighBypasses transmetalation barriers via radical capture
Strain-Release Amination C1 / C3[1.1.1]Propellane40% – 95%Very HighUtilizes 66.6 kcal/mol strain energy as a driving force
HAT Radical Functionalization C2 (Bridge)Unsubstituted BCP45% – 84%ModerateDirect C-H abstraction avoids pre-functionalization
Skeletal Editing (Deamination) C1 / C3Aza-BCH25% – 41%HighEnables direct scaffold hopping from Aza-BCH

Self-Validating Experimental Protocols

Protocol A: Metallaphotoredox Cross-Coupling of BCP-BF₃K Salts

Purpose: To couple sterically hindered BCPs with complex aryl halides.

  • Reagent Preparation: In a glovebox, charge a vial with the BCP-trifluoroborate salt (1.5 equiv), aryl halide (1.0 equiv),[Ir(dF(CF₃)ppy)₂(bpy)]PF₆ (2 mol%), NiCl₂·dme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add anhydrous DMA (0.1 M). Validation Checkpoint: The solution must appear homogeneous and pale green/blue. Sparge with Argon for 15 minutes. Causality: Oxygen is a potent radical scavenger; failure to degas will immediately quench the Ir(III) excited state, halting the reaction.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED array at room temperature for 24 hours. Validation Checkpoint: The reaction mixture should transition to a deep, dark color (often dark brown/red), indicating the active Ni(0)/Ni(I) species has engaged in the catalytic cycle.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Strain-Release Amination of [1.1.1]Propellane

Purpose: To install bulky amines at the C1 position without ring cleavage.

  • Propellane Stock Generation: Generate [1.1.1]propellane via the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi in Et₂O at -78 °C. Validation Checkpoint: Titrate the resulting ethereal solution using an iodine/thiosulfate method. A stable stock should read between 0.3 M and 0.6 M. Do not proceed without confirming the molarity, as excess base in the next step will cause side reactions.

  • Nucleophile Activation: In a separate flask, dissolve the secondary amine (1.0 equiv) in THF at 0 °C. Add n-BuLi (1.05 equiv) dropwise to generate the lithium amide. Stir for 15 minutes.

  • Strain-Release Coupling: Cool the amide solution to -78 °C and slowly add the titrated [1.1.1]propellane solution (1.2 equiv). Validation Checkpoint: An immediate color change (often a lightening of the deep colored amide) indicates successful nucleophilic attack and strain release. Warm to room temperature over 2 hours, quench with saturated NH₄Cl, and extract.

Logical Workflows & Visualizations

G Start BCP-BF3K Salt (Sterically Hindered) Radical BCP Radical (Overcomes Sterics) Start->Radical SET Oxidation IrCat Ir(III) Photocatalyst (Excited State) IrCat->Radical Drives SET NiCat Ni Catalytic Cycle (Cross-Coupling) Radical->NiCat Radical Capture Product Functionalized BCP (C1/C3 Arylated) NiCat->Product Reductive Elimination

Caption: Metallaphotoredox catalytic cycle bypassing BCP steric hindrance via radical intermediates.

DecisionTree Q1 Target BCP Position? C1 Bridgehead (C1/C3) Q1->C1 C2 Bridge (C2) Q1->C2 Q2 Nucleophile Type? C1->Q2 HAT HAT Radical Functionalization C2->HAT C-H Abstraction Amine Bulky Amine Q2->Amine Aryl Aryl Halide Q2->Aryl Strain Strain-Release Amination Amine->Strain Propellane Precursor Metalla Metallaphotoredox Cross-Coupling Aryl->Metalla BCP-BF3K or BCP-COOH

Caption: Decision matrix for BCP functionalization pathways based on target position and nucleophile.

References

  • Source: nih.
  • Title: Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.
  • Title: Rapid Access to 2-Substituted Bicyclo[1.1.
  • Title: Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 1-Chloro-3-ethynylbicyclo[1.1.1]pentane vs. tert-Butyl Alkyne in Drug Design

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic (PK) profiles due to highly lipophilic, metabolically vulnerable functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that suffer from poor pharmacokinetic (PK) profiles due to highly lipophilic, metabolically vulnerable functional groups. The tert-butyl group is a classic offender: while excellent for filling hydrophobic pockets, it often introduces severe metabolic liabilities.

This guide provides an objective, data-driven comparison between the traditional tert-butyl alkyne and its modern sp³-rich bioisostere, 1-chloro-3-ethynylbicyclo[1.1.1]pentane , detailing the causality behind their physicochemical differences and providing self-validating protocols for their integration into drug scaffolds.

Mechanistic Causality: The Bioisosteric Shift

The transition from flat or simple branched aliphatic groups to rigid, three-dimensional bicyclic systems represents a paradigm shift in medicinal chemistry. Replacing a tert-butyl group with a 1-chloro-bicyclo[1.1.1]pentyl (BCP) moiety via an alkyne linker is driven by three core mechanistic principles:

  • Steric Mimicry & Exit Vectors: The BCP core perfectly mimics the spatial volume and diagonal distance of the tert-butyl group[1]. When attached via an ethynyl linker, both molecules project their bulk into the same chemical space, ensuring that target binding affinity is maintained[2].

  • Metabolic Shielding: tert-Butyl groups are notorious for undergoing rapid Cytochrome P450 (CYP450)-mediated hydroxylation at their methyl groups. In contrast, the saturated carbon atoms of the BCP ring possess exceptionally strong C-H bonds that are highly resistant to CYP450 oxidation, drastically reducing metabolic clearance[3].

  • Lipophilicity & Dipole Modulation: While unsubstituted BCP reduces lipophilicity compared to tert-butyl, the strategic addition of a bridgehead chlorine atom in 1-chloro-3-ethynylbicyclo[1.1.1]pentane serves a dual purpose. It slightly increases the LogP to maintain hydrophobic interactions while introducing a strong C-Cl dipole moment[4]. This polarizability improves aqueous solubility and can engage in favorable halogen bonding with the target protein.

Quantitative Property Comparison

The following table summarizes the physicochemical properties that dictate the performance of these two terminal alkynes when integrated into a drug scaffold[1][4][5].

Physicochemical Propertytert-Butyl Alkyne (3,3-Dimethyl-1-butyne)1-Chloro-3-ethynylbicyclo[1.1.1]pentane
Chemical Formula C₆H₁₀C₇H₇Cl
Molecular Weight 82.15 g/mol 126.58 g/mol
3D Geometry Tetrahedral, conformationally flexibleRigid, bridged bicyclic cage
Steric Volume ~44 ų~46 ų
cLogP Contribution High (+1.98)Moderate (+1.40 to +1.60)
CYP450 Liability High (Methyl C-H hydroxylation)Very Low (Inert bridgehead/cage C-H)
Dipole Moment Minimal (~0 D)Significant (> 1.5 D via C-Cl vector)
Aqueous Solubility PoorImproved (Driven by lower LogP and dipole)

Metabolic Degradation Pathways

Understanding the structural vulnerabilities of your lead compound is critical. The diagram below illustrates the divergent metabolic fates of scaffolds functionalized with these two groups.

MetabolicPathway cluster_TBA tert-Butyl Liability cluster_BCP BCP Stability TBA tert-Butyl Group CYP CYP450 Oxidation TBA->CYP Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite BCP 1-Chloro-BCP Group Shield Steric Shielding & Strong C-H Bonds BCP->Shield Stable Metabolically Stable (Prolonged Half-Life) Shield->Stable

Fig 1. CYP450 metabolic pathways: tert-butyl vulnerability vs. 1-chloro-BCP resistance.

Experimental Methodology: Self-Validating Integration Workflow

To objectively compare these bioisosteres, they must be coupled to identical core scaffolds. The terminal alkyne moiety allows for highly efficient Sonogashira cross-coupling[5]. The following protocol is designed as a self-validating system, ensuring that any observed ADME differences are strictly due to the bioisosteric replacement.

Step 1: Reagent Preparation & Rigorous Degassing
  • Action: Dissolve the aryl iodide core (1.0 mmol) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (10 mL). Sparge the solution with argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the alkynes (Glaser coupling). Because 1-chloro-3-ethynylbicyclo[1.1.1]pentane is a high-value, sterically demanding reagent, eliminating side reactions is critical for maintaining high yields.

Step 2: Catalyst Activation
  • Action: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) to the degassed solution under a positive argon flow.

  • Causality: Pd(II) is reduced in situ to the active Pd(0) species. CuI acts as a vital co-catalyst; it reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate. This intermediate dramatically accelerates the transmetalation step to the palladium center, which is particularly necessary for the sterically bulky 1-chloro-BCP alkyne.

Step 3: Alkyne Addition & Real-Time Monitoring
  • Action: Add either tert-butyl alkyne or 1-chloro-3-ethynylbicyclo[1.1.1]pentane (1.2 mmol) dropwise. Stir at room temperature for 12 hours. Monitor via LC-MS.

  • Causality: A slight excess (1.2 eq) drives the reaction to completion. To establish a self-validating system, LC-MS is used not just to confirm the product mass, but to track the disappearance of the specific isotope pattern of the starting aryl halide. The reaction is only quenched when the starting material signal is undetectable.

Step 4: ADME Validation (Microsomal Stability)
  • Action: Incubate the purified coupled products in human liver microsomes (HLM) alongside an internal standard (e.g., verapamil).

  • Causality: The internal standard creates a self-validating assay matrix. It ensures that the calculated intrinsic clearance ( CLint​ ) of the tert-butyl derivative versus the 1-chloro-BCP derivative is independent of potential LC-MS matrix effects or injection volume variations.

SonogashiraWorkflow Start Aryl Halide Core Alkyne Add Bioisostere (t-Butyl or 1-Cl-BCP) Start->Alkyne Cat Pd/Cu Catalysis (Sonogashira) Alkyne->Cat Assay ADME & CYP450 Validation Assays Cat->Assay

Fig 2. Self-validating Sonogashira cross-coupling workflow for bioisostere integration.

References

  • 1, PharmaBlock. 2.2, JACS Au, American Chemical Society.

  • 4, Synthesis, Thieme E-Books & E-Journals.

  • 3, BLDpharm. 5.5, AiFChem.

Sources

Comparative

Bioisosteric Replacement Strategies: Metabolic Stability of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane vs. para-Substituted Phenyl Rings

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization programs bottlenecked by the metabolic and physicochemical liabilities of flat, aromatic molecules. The para-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization programs bottlenecked by the metabolic and physicochemical liabilities of flat, aromatic molecules. The para-substituted phenyl ring is a ubiquitous structural motif, yet it often suffers from rapid cytochrome P450 (CYP450)-mediated oxidation and poor aqueous solubility[1]. To escape "flatland" and improve clinical success rates, the integration of sp³-rich, three-dimensional scaffolds has become a gold standard in medicinal chemistry.

Among these, the bicyclo[1.1.1]pentane (BCP) motif acts as a premier non-classical bioisostere for the para-phenyl ring[2]. Specifically, building blocks like 1-chloro-3-ethynylbicyclo[1.1.1]pentane provide a synthetically versatile, rigid, and linear spacer that mimics the geometry of a para-substituted phenyl ring (e.g., 1-chloro-4-ethynylbenzene) while fundamentally altering the molecule's metabolic fate. This guide objectively compares the metabolic stability of these two motifs and provides a self-validating experimental framework for evaluating their performance.

Mechanistic Causality: Why BCP Outperforms Phenyl Motifs

The metabolic divergence between a para-phenyl ring and a BCP core lies entirely in their electronic structures and hybridization states:

  • Aromatic Oxidation Liability : Phenyl rings possess a dense, planar π-electron cloud. CYP450 enzymes readily epoxidize these aromatic systems, forming reactive arene oxides[1]. These intermediates can lead to rapid intrinsic clearance ( Clint​ ), glutathione depletion, and idiosyncratic toxicity.

  • sp³ Steric Shielding : 1-chloro-3-ethynylbicyclo[1.1.1]pentane is entirely sp³-hybridized at its core. It lacks the π-electrons required for traditional aromatic oxidation[1]. Despite the inherent ring strain of the [1.1.1] propellane-derived core, the C-H bonds on the bridging carbons exhibit high bond dissociation energies and are sterically hindered, making them highly resistant to CYP450-mediated hydrogen atom abstraction.

  • Physicochemical Synergy : Replacing a phenyl ring with a BCP motif typically reduces lipophilicity (LogP) and decreases non-specific protein binding[2]. Lower lipophilicity directly correlates with reduced affinity for the lipophilic active sites of major CYP isoforms (e.g., CYP3A4, CYP2D6), further compounding the metabolic stability benefits.

MetabolicPathway Phenyl para-Phenyl Motif (π-Electron Rich) CYP_Ph CYP450 Oxidation Phenyl->CYP_Ph Epoxide Arene Oxide Intermediate (Reactive) CYP_Ph->Epoxide Tox High Clearance & Potential Toxicity Epoxide->Tox BCP BCP Motif (sp³-Rich, Saturated) CYP_BCP CYP450 Exposure BCP->CYP_BCP Stable Metabolic Resistance (No π-bond oxidation) CYP_BCP->Stable

Fig 1: Divergent CYP450 metabolic pathways of phenyl rings versus BCP bioisosteres.

Quantitative Comparison

To objectively evaluate the impact of this bioisosteric replacement, we must look at the structural and metabolic parameters. While the diagonal distance of the BCP core (1.85 Å) is roughly 35% shorter than the para-phenyl ring (2.79 Å), the exit vectors remain perfectly linear (180°), maintaining critical target engagement[2][3].

Table 1: Structural and Metabolic Comparison of Isosteric Motifs
Parameter1-Chloro-4-ethynylbenzene (Phenyl Motif)1-Chloro-3-ethynylbicyclo[1.1.1]pentane (BCP Motif)
Hybridization sp² (Planar, 2D)sp³ (Rigid, 3D)
Exit Vector Angle 180°180°
Bridgehead Distance 2.79 Å1.85 Å[2]
CYP450 Liability High (Arene epoxidation/hydroxylation)Low (Metabolically inert core)[1]
Lipophilicity (LogP) BaselineReduced (typically -0.5 to -1.0 units)
Aqueous Solubility PoorSignificantly Improved[4]
Expected Clint​ High (>40 µL/min/mg protein)Low (<10 µL/min/mg protein)[4]

Note: Clearance values are representative of typical matched molecular pair (MMP) analyses when these motifs are integrated into a larger pharmacophore, such as in the optimization of γ-secretase inhibitors[4].

Experimental Protocols: Self-Validating Microsomal Stability Assay

To empirically verify the metabolic stability of compounds incorporating 1-chloro-3-ethynylbicyclo[1.1.1]pentane versus their phenyl counterparts, an in vitro Human Liver Microsome (HLM) stability assay must be employed. The following protocol is designed as a self-validating system , ensuring that any observed stability is a true reflection of the molecule's intrinsic properties, not an assay failure.

Step-by-Step Methodology
  • Matrix Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Thaw pooled HLMs on ice and dilute to a final working concentration of 0.5 mg/mL protein in the buffer.

  • Compound Spiking :

    • Spike the test compounds (BCP-derivative and Phenyl-derivative) into the HLM suspension to achieve a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) <0.5% v/v to prevent CYP inhibition.

  • Self-Validation Controls (Critical Step) :

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel to validate microsomal enzymatic activity.

    • Negative Control (-NADPH): Incubate the test compound in the matrix without the NADPH cofactor. This isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Reaction Initiation :

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling & Quenching :

    • At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., 100 ng/mL Tolbutamide). The organic solvent precipitates the microsomal proteins and halts metabolism.

  • Centrifugation and LC-MS/MS Analysis :

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS, monitoring the parent compound's Multiple Reaction Monitoring (MRM) transition.

  • Data Processing :

    • Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( Clint​=(k×V)/P , where V is incubation volume and P is protein mass).

Workflow Init 1. Prepare Incubation Matrix (Test Cmpd + Microsomes + Buffer) Control Self-Validation Step: Include -NADPH & Verapamil Controls Init->Control Start 2. Initiate Reaction (Add NADPH Cofactor) Control->Start Sample 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Start->Sample Quench 4. Quench & Precipitate (Add cold ACN + Internal Standard) Sample->Quench Analyze 5. LC-MS/MS Quantification (Measure Parent Depletion) Quench->Analyze

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Conclusion

The strategic replacement of a para-substituted phenyl ring with 1-chloro-3-ethynylbicyclo[1.1.1]pentane is a masterclass in modern drug design. By trading a flat, electron-rich aromatic system for a rigid, sp³-hybridized cage, researchers can systematically engineer out metabolic liabilities while preserving critical vector geometries.

References

  • Title: Application of the Bicyclo[1.1.
  • Title: Bicyclo[1.1.1]pentane (BCP)
  • Title: Application of Bicyclo[1.1.
  • Title: An “Ideal” Bioisoster of the para-substituted Phenyl Ring Source: ResearchGate URL

Sources

Validation

Spectroscopic Comparison of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane with other BCP Derivatives: A Guide for Researchers

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings and tert-butyl groups in modern drug discovery, offering improved physicochemical properties such as enha...

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Author: BenchChem Technical Support Team. Date: April 2026

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings and tert-butyl groups in modern drug discovery, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The rigid, three-dimensional structure of the BCP core provides a unique framework for orienting substituents in chemical space. Among the diverse array of functionalized BCPs, 1-chloro-3-ethynylbicyclo[1.1.1]pentane stands out as a versatile building block, combining a reactive handle for further elaboration (the ethynyl group) with a modulating substituent (the chloro group). Understanding the spectroscopic signature of this and related BCP derivatives is paramount for their effective utilization in medicinal chemistry and materials science.

The Bicyclo[1.1.1]pentane Core: A Spectroscopic Canvas

The unique, highly strained cage structure of the BCP core gives rise to distinct spectroscopic features. The bridgehead carbons (C1 and C3) and the methylene bridge carbons (C2, C4, and C5) have characteristic chemical shifts in ¹³C NMR. The protons on the methylene bridges typically appear as a singlet in ¹H NMR due to the high symmetry of the unsubstituted core. However, substitution at the bridgehead positions breaks this symmetry, leading to more complex splitting patterns and a wider dispersion of chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the BCP Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of BCP derivatives. ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra of BCP Derivatives

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the BCP derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with subsequent reactions.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment of complex spectra, especially for unsymmetrically substituted BCPs, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve BCP derivative in deuterated solvent acq1 Instrument Setup (High-field NMR, Shimming) prep1->acq1 Prepared Sample acq2 1D ¹H NMR acq1->acq2 Standard Parameters acq3 1D ¹³C NMR an1 Process Spectra (FT, Phasing, Baseline Correction) acq2->an1 FID acq4 2D NMR (COSY, HSQC, HMBC) acq3->an1 FID acq4->an1 FID an2 Peak Picking & Integration an1->an2 an3 Chemical Shift Referencing an2->an3 an4 Structural Elucidation an3->an4

Caption: Experimental workflow for NMR analysis of BCP derivatives.

Spectroscopic Comparison of BCP Derivatives

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-chloro-3-ethynylbicyclo[1.1.1]pentane, based on data from related compounds and established substituent effects. For comparison, experimental data for other BCP derivatives are also provided.

CompoundBridgehead H (δ, ppm)Methylene H (δ, ppm)Other Protons (δ, ppm)Bridgehead C (δ, ppm)Methylene C (δ, ppm)Other Carbons (δ, ppm)Reference
1-Chloro-3-ethynylbicyclo[1.1.1]pentane (Predicted) -~2.5 (s, 6H)~2.1 (s, 1H, C≡CH)~65 (C-Cl), ~30 (C-C≡CH)~55~80 (C≡CH), ~70 (C≡CH)N/A
1-Iodo-3-phenylbicyclo[1.1.1]pentane-2.38 (s, 6H)7.2-7.4 (m, 5H, Ar-H)6.5 (C-I), 41.5 (C-Ph)58.0126.0, 128.4, 128.5, 142.1 (Ar-C)[1]
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid-2.31 (s, 6H)-30.054.3175.9 (COOH)[2]
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol-1.99 (d, J=2.5 Hz, 6H)3.82 (s, 2H, CH₂OH), 1.81 (s, 1H, OH)79.5 (C-F), 40.0 (C-CH₂OH)45.865.0 (CH₂OH)[2]
1-Methyl-3-iodobicyclo[1.1.1]pentane-1.81 (s, 6H)1.10 (s, 3H, CH₃)10.5 (C-I), 35.9 (C-CH₃)52.918.5 (CH₃)[3]

Interpretation and Causality:

  • ¹H NMR: In 1-chloro-3-ethynylbicyclo[1.1.1]pentane, the six equivalent methylene protons are expected to appear as a sharp singlet, shifted downfield compared to the unsubstituted BCP due to the electron-withdrawing nature of the chloro and ethynyl groups. The acetylenic proton should appear as a singlet around 2.1 ppm.

  • ¹³C NMR: The bridgehead carbons are significantly affected by the substituents. The carbon attached to the chlorine atom (C-Cl) is expected to be deshielded and appear around 65 ppm. The carbon attached to the ethynyl group (C-C≡CH) would be further downfield than in an unsubstituted BCP. The acetylenic carbons (C≡C) themselves have characteristic shifts in the 70-80 ppm region. The high s-character of the bridgehead orbitals influences the chemical shifts of the attached carbons[4].

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups.

Experimental Protocol: Acquiring IR and Raman Spectra

Step-by-Step Methodology:

  • IR Spectroscopy (ATR):

    • Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with a clean crystal before running the sample.

  • Raman Spectroscopy:

    • Place the sample in a glass vial or capillary tube.

    • Focus the laser beam onto the sample.

    • Acquire the Raman spectrum. The choice of laser wavelength (e.g., 532 nm, 785 nm) can be important to avoid fluorescence.

G cluster_ir IR Spectroscopy (ATR) cluster_raman Raman Spectroscopy ir1 Place sample on ATR crystal ir2 Record spectrum (4000-400 cm⁻¹) ir1->ir2 raman1 Place sample in vial/capillary raman2 Focus laser and acquire spectrum raman1->raman2

Sources

Comparative

Evaluating Lipophilicity (LogP) Changes When Using 1-Chloro-3-ethynylbicyclo[1.1.1]pentane as a Phenyl Bioisostere

An In-Depth Technical Guide As drug discovery programs increasingly seek to optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, medicinal chemists are exploring novel three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

As drug discovery programs increasingly seek to optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, medicinal chemists are exploring novel three-dimensional scaffolds to escape the "flatland" of traditional aromatic rings.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[2][3] This guide provides a technical evaluation of how a specific, functionalized BCP derivative, 1-chloro-3-ethynylbicyclo[1.1.1]pentane, impacts lipophilicity—a critical physicochemical parameter governing a drug's behavior.[4]

We will dissect the structural rationale for these changes, provide comparative data against common aromatic isosteres, and detail the experimental protocols necessary to validate these effects in a laboratory setting.

The Central Role of Lipophilicity (LogP) in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry.[5] It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, LogP.[6][7]

LogP = Log10([Compound]octanol / [Compound]water)

This single value profoundly influences a drug candidate's entire ADMET profile:

  • Absorption & Permeability : A molecule must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[]

  • Distribution : Lipophilicity dictates how a drug distributes into tissues and whether it can cross the blood-brain barrier.[7]

  • Metabolism : Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.[6]

  • Toxicity & Off-Target Effects : Excessive lipophilicity can lead to poor solubility, sequestration in fatty tissues, and non-specific binding to anti-targets like hERG channels.[6][]

An optimal LogP, typically considered to be in the range of 1 to 3, provides the highest probability of achieving a balanced ADMET profile.[6] The introduction of BCP scaffolds like 1-chloro-3-ethynylbicyclo[1.1.1]pentane is a modern strategy to modulate this critical parameter.[9]

Bicyclo[1.1.1]pentane: A 3D Surrogate for Aromatic Rings

The BCP scaffold is a strained, rigid cage structure that mimics the exit vectors of a 1,4-disubstituted (para) phenyl ring but with a fundamentally different electronic and structural nature.[3][10] Its use is a key tactic in bioisosterism—the strategy of replacing one functional group with another to enhance a molecule's properties without compromising its desired biological activity.[11][12]

The primary motivation for replacing a phenyl ring with a BCP core is to improve physicochemical properties.[13] Because the BCP cage is composed entirely of sp³-hybridized carbons, its incorporation generally leads to:

  • Increased Aqueous Solubility : A direct consequence of reduced lipophilicity.[14]

  • Improved Metabolic Stability : The sp³ carbons are less prone to oxidative metabolism compared to electron-rich aromatic rings.[15]

  • Reduced Non-Specific Binding : Lower lipophilicity often correlates with a decrease in promiscuous binding to off-target proteins.[9]

The diagram below illustrates this common bioisosteric replacement.

Caption: Bioisosteric replacement of a phenyl ring with a BCP scaffold.

Comparative Analysis: 1-Chloro-3-ethynylbicyclo[1.1.1]pentane vs. Alternatives

To objectively evaluate the impact of 1-chloro-3-ethynylbicyclo[1.1.1]pentane on lipophilicity, we compare its calculated LogP (cLogP) to that of its direct aromatic bioisostere, p-chloroethynylbenzene. The cLogP values are estimated using standard computational algorithms based on atomic or fragment contributions.[16][17]

CompoundStructurecLogP (miLogP)[18]Key Feature
p-Chloroethynylbenzene3.05Aromatic (sp²) Core
1-Chloro-3-ethynylbicyclo[1.1.1]pentane 2.11Aliphatic (sp³) Core

Analysis of the Data:

The replacement of the p-phenylene core with the BCP scaffold results in a significant decrease in cLogP of nearly one full unit (ΔcLogP ≈ -0.94) . This substantial reduction in lipophilicity is a direct result of replacing the flat, non-polar, sp²-hybridized carbons of the benzene ring with a three-dimensional, sp³-hybridized aliphatic cage.[2] This shift enhances the molecule's polarity and reduces the hydrophobic effect, which is the primary driving force for partitioning into a non-polar solvent like n-octanol.[19][20]

Case Study: Impact on a γ-Secretase Inhibitor

A practical example from the literature highlights this principle. In 2012, researchers at Bristol-Myers Squibb replaced a central fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP core.[1][14] While not the exact chloro-ethynyl derivative, the findings are directly applicable. The BCP analogue was equipotent to the original compound but demonstrated significantly improved aqueous solubility and passive permeability, properties directly linked to its reduced lipophilicity.[14] This work provides a compelling case for the broader application of BCPs to improve the overall drug-likeness of a lead compound.[1][21]

Experimental Protocols for LogP Determination

While calculated values provide a useful estimate, experimental determination is required for definitive characterization. The two most common methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).[22]

The Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[23][24]

Causality Behind Experimental Choices:

  • n-Octanol : Chosen as the organic phase because its polarity and hydrogen bonding capability mimic lipid bilayers reasonably well.[6]

  • Pre-saturation : Both phases are pre-saturated with each other to ensure that the partitioning measurement is not confounded by the miscibility of the two solvents.

  • pH Control : For ionizable compounds, a buffered aqueous phase (typically pH 7.4) is used to measure the distribution coefficient (LogD), which is relevant for physiological conditions.[7][] For non-ionizable compounds like 1-chloro-3-ethynylbicyclo[1.1.1]pentane, unbuffered water is sufficient for LogP.

  • Quantification : A robust analytical method like HPLC-UV or LC-MS is required to accurately measure the compound's concentration in each phase.[25]

Shake_Flask_Workflow start Start prep_solvents Prepare Pre-saturated n-Octanol and Water/Buffer start->prep_solvents dissolve Dissolve Test Compound in One Phase prep_solvents->dissolve combine Combine Both Phases in a Vial dissolve->combine equilibrate Shake/Agitate until Equilibrium is Reached (e.g., 1 hour) combine->equilibrate separate Centrifuge to Separate the Two Phases equilibrate->separate sample Sample Aliquots from both n-Octanol and Aqueous Layers separate->sample quantify Quantify Concentration in Each Phase via HPLC-UV or LC-MS sample->quantify calculate Calculate LogP: Log10([C]oct / [C]aq) quantify->calculate end End calculate->end HPLC_Workflow start Start select_refs Select Set of Reference Compounds with Known LogP Values start->select_refs run_refs Run References on RP-HPLC System under Isocratic Conditions to get Retention Times (tR) select_refs->run_refs calc_k_refs Calculate Capacity Factor (k) for each Reference: k = (tR - t0) / t0 run_refs->calc_k_refs create_curve Create Calibration Curve: Plot LogP vs. log(k) calc_k_refs->create_curve run_test_cmpd Run Test Compound under Identical HPLC Conditions create_curve->run_test_cmpd calc_k_test Calculate Capacity Factor (k) for Test Compound run_test_cmpd->calc_k_test interpolate Interpolate log(k) of Test Compound on Calibration Curve to find LogP calc_k_test->interpolate end End interpolate->end

Caption: Workflow for the RP-HPLC Method of LogP determination.

Detailed Step-by-Step Methodology:

  • System Setup : Equip an HPLC system with a reversed-phase column (e.g., C18) and set an isocratic mobile phase (e.g., 60:40 acetonitrile:water).

  • Calibration : a. Prepare solutions of 5-7 reference compounds with known LogP values that span the expected range of your test compound. b. Inject each reference compound to determine its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil). c. For each reference, calculate the capacity factor, k = (t_R - t_0) / t_0. d. Plot the known LogP values of the standards against their calculated log(k) values. Perform a linear regression to generate a calibration equation (e.g., LogP = m * log(k) + c). [26]3. Sample Analysis : a. Prepare a solution of the test compound (e.g., 1-chloro-3-ethynylbicyclo[1.1.1]pentane). b. Inject the test compound using the identical HPLC method to determine its retention time.

  • Calculation : a. Calculate the capacity factor (k) for the test compound. b. Substitute the log(k) value into the calibration equation to determine the experimental LogP.

Conclusion

The strategic replacement of a para-substituted phenyl ring with a 1-chloro-3-ethynylbicyclo[1.1.1]pentane scaffold is a highly effective method for reducing molecular lipophilicity. This guide provides both the theoretical framework and the practical, validated protocols to assess this change. The observed decrease in LogP, driven by the increased sp³ character of the BCP core, can significantly improve a drug candidate's aqueous solubility and metabolic stability, key determinants of a successful ADMET profile. [9][14]By leveraging these advanced bioisosteres and rigorously applying the experimental methods detailed herein, researchers can more effectively navigate the complexities of modern drug design and optimization.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10). Sygnature Discovery. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • What is the role of bioisosterism in drug design? (2025, May 21). Patsnap Synapse. [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

  • LogP and logD calculations. Chemaxon Documentation. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. [Link]

  • Experimental determination of the logP using the spectrophotometric method. Revista de Chimie. [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Hirst, D. J., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1185-1190. [Link]

  • The Hydrophobic Effect in Chemistry, Biology and Medicine: An Update. (2021, April 28). SciSpace. [Link]

  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Emery Pharma. [Link]

  • Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. (2025, September 25). ACS Bio & Med Chem Au. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539-1553. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). Journal of Chemical Information and Computer Sciences. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Drug Receptor Interactions. (2022, July 4). Chemistry LibreTexts. [Link]

  • LogP / LogD shake-flask method. ResearchGate. [Link]

  • The Hydrophobic Effects: Our Current Understanding. PMC. [Link]

  • logP and logD calculation. Marvin Archives. [Link]

  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. (2010, August 16). PMC. [Link]

  • ADME LogP LogD Assay. BioDuro. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025, April 8). Macmillan Group. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-3-ethynylbicyclo[1.1.1]pentane proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating the bicyclo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating the bicyclo[1.1.1]pentane (BCP) motif into their pipelines. BCPs are highly valued as three-dimensional bioisosteres for para-substituted benzene rings, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability[1]. However, the synthesis and disposal of functionalized BCPs—specifically 1-chloro-3-ethynylbicyclo[1.1.1]pentane (CAS: 128010-98-0)—present unique logistical and safety challenges.

This guide provides a comprehensive, causality-driven protocol for the safe operational handling and proper disposal of 1-chloro-3-ethynyl-BCP, ensuring laboratory safety and environmental compliance.

Chemical Profiling & Reactivity Causality

To design a self-validating disposal protocol, we must first understand the intrinsic reactivity of the molecule. 1-Chloro-3-ethynyl-BCP combines three distinct chemical hazards into a single highly strained framework:

  • The BCP Ring Strain: The bicyclo[1.1.1]pentane core possesses approximately 65–70 kcal/mol of strain energy. If subjected to thermal stress or high impact, the molecule can undergo rapid, exothermic ring-opening decomposition (2)[2].

  • Terminal Alkyne (Ethynyl Group): Terminal alkynes are inherently reactive. Crucially, the ethynyl group bonded to a strained ring structure significantly lowers the thermal decomposition onset temperature compared to other functional groups[2]. Furthermore, terminal alkynes can react with heavy metals (e.g., copper, silver) to form highly shock-sensitive metal acetylides.

  • Bridgehead Chloride: The presence of a halogen atom dictates that this compound cannot be disposed of in standard organic waste streams. Combustion of chlorinated organics generates corrosive hydrogen chloride (HCl) gas, necessitating specialized incineration (3)[3].

Table 1: Physicochemical and Hazard Profile of 1-Chloro-3-ethynyl-BCP

Property / FeatureCausality / Hazard DescriptionOperational Implication
Bicyclo[1.1.1]pentane Core High strain energy (~65-70 kcal/mol) leads to shock and thermal sensitivity.Avoid dropping containers; keep away from heat sources and strong electrophiles/nucleophiles.
Terminal Alkyne Lowers thermal onset temperature; forms explosive metal acetylides.Never use brass, copper, or silver spatulas, fittings, or containers.
Bridgehead Chloride Generates toxic HCl gas upon thermal decomposition/combustion.Must be routed strictly to Halogenated Organic Waste for flue gas scrubbing.

Operational Safety & Handling Protocol

Before discussing disposal, it is critical to establish a self-validating handling workflow. A "self-validating" protocol means that the failure of one safety measure is immediately caught by the next, preventing a cascading failure.

Step-by-Step Handling Methodology:

  • Environmental Isolation: Always handle 1-chloro-3-ethynyl-BCP in a certified fume hood. Due to its volatility and reactivity, maintain an inert atmosphere (Nitrogen or Argon) during active synthetic manipulations to prevent unwanted oxidation or hydration.

  • Material Compatibility Check: Verify that all spatulas, needles, and reaction vessels are made of PTFE, glass, or high-quality stainless steel. Causality: Eliminating copper and brass prevents the catalytic formation of shock-sensitive acetylides.

  • Thermal Control: Keep the compound refrigerated (typically 2–8 °C or as specified by the SDS) when not in use. When scaling up reactions, utilize differential scanning calorimetry (DSC) data to ensure operating temperatures remain well below the exothermic onset temperature (4)[4].

Proper Disposal Procedures

Disposal of 1-chloro-3-ethynyl-BCP must be treated as the disposal of a highly reactive, halogenated energetic material. Do not simply pour it into a generic waste carboy.

Step-by-Step Disposal Methodology:

  • Step 1: Waste Segregation & Compatibility Verification Isolate the chemical and its associated solvent washings into a dedicated Halogenated Organic Waste container. Critical Check: Ensure this waste stream has not been mixed with heavy metal catalysts (e.g., Copper(I) iodide from Sonogashira couplings). If Cu/Ag is present, the waste must be chemically quenched before storage to prevent the precipitation of explosive metal acetylides.

  • Step 2: Chemical Quenching (If Metal Contamination is Suspected) If the alkyne has been exposed to heavy metals, quench the mixture by adding a dilute aqueous acidic solution (e.g., 1M HCl) in a controlled, dropwise manner under inert gas, followed by extraction with a non-reactive organic solvent (e.g., hexanes). This protonates any transient acetylides back to the stable terminal alkyne. Separate the organic layer (containing the BCP) for halogenated disposal, and route the aqueous layer to heavy metal waste.

  • Step 3: Primary Packaging Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined glass container. Do not tightly seal the container if there is any risk of residual gas evolution; use a vented cap until the waste is thermally stabilized.

  • Step 4: Labeling and Final Routing Label the container explicitly: "Halogenated Organic Waste: Contains 1-Chloro-3-ethynylbicyclo[1.1.1]pentane (Strained Alkyne/Chlorinated)." Dispose of via a licensed chemical destruction plant. The facility must utilize controlled high-temperature incineration equipped with flue gas scrubbing to safely neutralize the resulting HCl emissions[3].

Emergency Response for Spills

In the event of a spill, immediately eliminate all ignition sources. Do not use standard combustible sweeping compounds (like sawdust). Instead, cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Carefully sweep the absorbent using non-sparking tools (e.g., plastic dustpans) and place it into a sealed, labeled container for halogenated waste disposal. Wash the area with copious amounts of water to ensure no reactive residue remains (5)[5].

Disposal Workflow Visualization

G Start 1-Chloro-3-ethynyl-BCP Waste Segregation Segregate as Halogenated Organic Waste (Avoid Cu/Ag/Brass) Start->Segregation CheckMetals Trace Heavy Metals Present? Segregation->CheckMetals Quench Chemical Quenching (Prevent Acetylide Formation) CheckMetals->Quench Yes Package Package in PTFE-Lined Glass (Secondary Containment) CheckMetals->Package No Quench->Package Incinerate Licensed High-Temp Incineration (Flue Gas Scrubbing for HCl) Package->Incinerate

Workflow for the safe segregation, packaging, and disposal of 1-chloro-3-ethynyl-BCP.

References

  • Title: Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing Source: PubMed Central (PMC) URL: [Link]

  • Title: BICYCLO[1.1.1]PENTANE – A RISING PROCESS SAFETY CHALLENGE Source: Purdue Engineering URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

Comprehensive Safety & Handling Guide for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane As drug development increasingly leverages bioisosteres to improve pharmacokinetic profiles, bicyclo[1.1.1]pentane (BCP) derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane

As drug development increasingly leverages bioisosteres to improve pharmacokinetic profiles, bicyclo[1.1.1]pentane (BCP) derivatives have emerged as critical structural motifs, often serving as para-phenylene or tert-butyl bioisosteres. 1-Chloro-3-ethynylbicyclo[1.1.1]pentane (CAS: 128010-98-0) represents a highly valuable, yet structurally strained building block featuring a reactive terminal alkyne.

This guide provides authoritative, step-by-step operational and safety protocols for handling this compound. By integrating mechanistic causality with self-validating safety systems, this document ensures both scientific integrity and rigorous laboratory safety for drug development professionals.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the molecular architecture of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane is essential for predicting its reactivity and defining appropriate handling controls.

  • Structural Strain: The BCP core possesses significant ring strain (~60 kcal/mol). While kinetically stable under standard conditions, exposure to strong acids, radicals, or extreme thermal stress can induce rapid ring-opening reactions.

  • Terminal Alkyne Reactivity: The ethynyl moiety is primed for click chemistry (e.g., CuAAC) and cross-coupling. However, terminal alkynes can form explosive metal acetylides upon contact with heavy metals (e.g., copper, silver) if reaction conditions are not strictly controlled.

  • Hazard Classifications: According to GHS standards, this compound is classified under1[1]. The combination of the chloro substituent and the alkyne increases its potential to act as an electrophile, making it an irritant to mucous membranes.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal exposure, ocular irritation, and inhalation, a self-validating PPE system must be employed. The following table outlines the mandatory PPE based on established safety standards.

Protection AreaEquipment SpecificationScientific Rationale & Self-Validation
Ocular Tightly fitting safety goggles with side-shields.Rationale: Protects against aerosolized particles. Must conform to 2[2].Self-Validation: Ensure a complete, gap-free seal around the eyes before entering the fume hood workspace.
Dermal (Hands) Impervious nitrile or neoprene gloves (min. 0.11 mm thickness).Rationale: Prevents transdermal absorption of halogenated organics. Must meet 2[2].Self-Validation: Inflate the glove with ambient air and twist the cuff to verify zero pressure loss (no pinholes) prior to donning.
Dermal (Body) Flame-resistant lab coat and closed-toe footwear.Rationale: Minimizes skin exposure to reactive alkynes[2][3].Self-Validation: Verify cuffs are fully extended over glove wrists to eliminate any exposed skin during reach-in operations.
Respiratory Type N95/P1 particulate respirator (or OV/AG/P99).Rationale: Mitigates 4[4] if handling outside a certified hood.Self-Validation: Perform a positive/negative pressure seal check before potential exposure.

Operational Workflow & Handling Protocol

Due to its structural strain and potential sensitivity, 1-Chloro-3-ethynylbicyclo[1.1.1]pentane must be handled using rigorous, controlled-environment techniques.

Step-by-Step Handling Methodology:

  • Pre-Operation: Verify that the chemical fume hood has a face velocity of 80–100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers, heavy metal salts). (Self-Validation: Use a Kimwipe to visually confirm inward airflow before opening the container).

  • Equilibration: Retrieve the compound from 3[3]. Crucial Step: Allow the sealed container to equilibrate to room temperature inside a desiccator. (Self-Validation: The exterior of the vial must be completely dry and at ambient temperature before opening, preventing moisture condensation and subsequent degradation).

  • Transfer: Use non-sparking spatulas for solids or inert-gas flushed syringes for solutions. For highly sensitive cross-coupling setups, perform the transfer inside an argon-filled glovebox.

  • Reaction Execution: Maintain an inert atmosphere (N2 or Argon) during reactions to prevent oxidative degradation of the alkyne.

  • Post-Operation: Purge the primary container with argon, seal tightly with Parafilm or Teflon tape, and immediately return to -20°C storage away from direct light.

HandlingWorkflow A Pre-Operation: Verify PPE & Flow B Material Retrieval: Remove from -20°C A->B C Equilibration: Warm to RT in Desiccator B->C D Transfer: Schlenk Line / Glovebox C->D E Reaction Setup: Inert Atmosphere D->E F Post-Operation: Seal & Store E->F

Workflow for safe handling of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane.

Spill Response & Disposal Plan

A localized spill of a strained alkyne requires immediate, methodical action to prevent aerosolization and respiratory exposure.

Step-by-Step Spill Containment:

  • Assessment & Evacuation: Determine the spill size. For spills >5g outside a fume hood, evacuate the immediate area and notify Environmental Health & Safety (EHS). (Self-Validation: If the chemical odor is detectable outside the hood, containment has failed; evacuate immediately).

  • Containment: Don heavy-duty nitrile gloves and a fitted respirator. Isolate the spill area. Remove all ignition sources, as organic vapors can be flammable.

  • Absorption: Cover the spill with an 3 (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use combustible absorbents like sawdust [3][4]. (Self-Validation: Ensure the liquid is completely absorbed and the mixture appears as a dry, flowable powder before sweeping).

  • Collection: Use non-sparking tools to sweep the absorbed mixture. Place the waste into a chemically compatible, sealable polyethylene or glass container.

  • Decontamination: Scrub the spill surface with a detergent solution or an appropriate solvent (e.g., isopropanol) to remove residual halogenated organics, followed by a water rinse[3].

  • Disposal: Label the container clearly as "Halogenated Organic Waste - Alkyne Derivative" and dispose of it via a licensed hazardous waste contractor in accordance with local regulations[5].

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Minor Minor Spill (<5g) Assess->Minor Major Major Spill (>5g) Assess->Major PPE Don Spill Kit PPE Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Absorb Cover with Inert Absorbent PPE->Absorb Clean Sweep (Non-Sparking) Absorb->Clean Dispose Seal in Waste Container Clean->Dispose

Decision matrix and procedural workflow for chemical spill response.

References

  • Title: Bicyclo[1.1.1]pentane, 1-chloro-3-ethynyl- (9CI)
  • Title: Chemical Safety Data Sheet MSDS / SDS - Bicyclo[1.1.
  • Title: Safety Data Sheet - MedchemExpress.
  • Title: 3-(Trifluoromethyl)bicyclo[1.1.
  • Title: MSDS of 1-(bromomethyl)bicyclo[1.1.

Sources

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